1,3-Dichloro-2,5-difluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKEVCFKWTLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178339 | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-80-8 | |
| Record name | 1,3-Dichloro-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,3-Dichloro-2,5-difluorobenzene (CAS 2367-80-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical and physical properties, spectral data, synthesis, reactivity, and applications of 1,3-dichloro-2,5-difluorobenzene. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a cohesive understanding of this versatile fluorinated building block.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₂Cl₂F₂.[1] Its structure, characterized by the specific substitution pattern of chlorine and fluorine atoms on the benzene ring, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in organic synthesis.
The presence of both chlorine and fluorine atoms significantly influences the electronic nature of the aromatic ring, rendering it electron-deficient and susceptible to certain types of chemical transformations. This unique electronic profile is a key determinant of its utility in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2367-80-8 | [1] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1] |
| Molecular Weight | 182.98 g/mol | [1][2] |
| Appearance | Powder or granule | [3] |
| Melting Point | -10 to -3.5 °C | [cite: ] |
| Boiling Point | 65-66 °C at 20 Torr | [cite: ] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [cite: ] |
| LogP | 3.2716 | [1] |
| Storage | 4°C, stored under nitrogen | [1][4] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The chemical shifts and coupling patterns will be influenced by the adjacent halogen atoms. For comparison, the ¹H NMR spectrum of the isomer 1,3-dichloro-2-fluorobenzene shows signals between 7.0 and 7.4 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling. For instance, the ¹³C NMR spectrum of 1,3-dichloro-4-fluorobenzene shows signals in the aromatic region, with the fluorinated carbon appearing as a doublet.[5]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C-H, C-C, C-Cl, and C-F bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The IR spectrum of the related compound 1-chloro-2,5-difluorobenzene can be found in the NIST WebBook.[6]
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed. Fragmentation patterns will likely involve the loss of chlorine and fluorine atoms or radicals.
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. While a specific, detailed protocol for this exact isomer is not widely published, the synthesis of related dichlorofluorobenzenes provides a clear indication of the likely synthetic strategies. A common approach involves the chlorination of a fluorinated precursor.
For example, the synthesis of the isomer 1,3-dichloro-2-fluorobenzene can be achieved by the chlorination of 3-chloro-2-fluoronitrobenzene at high temperatures.[7]
Conceptual Synthetic Workflow:
A plausible synthetic route to this compound could involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the chloro or fluoro substituents. The specific starting material and sequence of reactions would be critical to achieving the desired substitution pattern.
Conceptual Synthetic Pathway for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of multiple halogen substituents on the aromatic ring. These halogens serve as versatile functional handles for a variety of cross-coupling and nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms in this compound are amenable to displacement via palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling:
This reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing new aryl or alkyl groups onto the benzene ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
-
To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination:
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the positions of the chlorine atoms. This is a key transformation in the synthesis of many pharmaceuticals and agrochemicals.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
-
In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl chloride (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) in a dry reaction vessel.[9]
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction and perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by flash chromatography.
Key Reaction Pathways of this compound.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring towards nucleophilic aromatic substitution. This allows for the displacement of the halogen atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate reaction conditions.
Applications in Research and Industry
The unique substitution pattern and reactivity of this compound make it a valuable building block in several areas of chemical synthesis.
5.1. Agrochemicals:
Fluorinated and chlorinated aromatic compounds are common motifs in a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides.[10] The specific substitution pattern of this compound can be a key structural element in the design of new active ingredients. For example, the related compound 1,3-dichloro-2-fluorobenzene is used as an intermediate in the synthesis of the herbicide fluroxypyr.[11]
5.2. Pharmaceuticals:
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The dichlorodifluorobenzene core can serve as a scaffold for the synthesis of novel pharmaceutical agents. One supplier notes its application in the synthesis of Librium and Valium, although this is a general application for chlorinated aromatic intermediates.[3]
5.3. Materials Science:
Halogenated aromatic compounds are also utilized as precursors in the synthesis of advanced materials, such as liquid crystals and polymers.[11] The physical properties and reactivity of this compound make it a candidate for the development of new materials with tailored electronic and optical properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential in the development of new agrochemicals, pharmaceuticals, and advanced materials. Its unique pattern of halogen substitution provides multiple reactive sites for functionalization through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]
- 2. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factory Supply this compound, CasNo.2367-80-8 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1,3-Dichloro-4-fluorobenzene(1435-48-9) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Chloro-2,5-difluorobenzene [webbook.nist.gov]
- 7. 1,3-Dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 11. nbinno.com [nbinno.com]
physical properties of 1,3-Dichloro-2,5-difluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2,5-difluorobenzene
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₆H₂Cl₂F₂.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, makes it a valuable and versatile building block in various fields of chemical research. Specifically, in drug development and materials science, the introduction of fluoro- and chloro-substituents can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics.
This guide provides a comprehensive overview of the core physical, spectroscopic, and chemical properties of this compound (CAS No: 2367-80-8).[1][2] The information herein is synthesized to provide researchers with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting. We will delve into its structural attributes, known physical properties, expected spectroscopic signatures, and a field-proven analytical protocol.
Section 1: Molecular and Structural Properties
The fundamental identity of this compound is defined by its molecular structure. The arrangement of its constituent atoms dictates its reactivity, polarity, and overall behavior in chemical systems.
-
IUPAC Name: this compound[2]
-
Synonyms: Benzene, 1,3-dichloro-2,5-difluoro-[1]
-
CAS Number: 2367-80-8[2]
-
Molecular Formula: C₆H₂Cl₂F₂[1]
The structural arrangement is depicted below.
Caption: 2D structure of this compound.
Section 2: Core Physical and Chemical Properties
Experimental data for the primary are not widely reported in publicly accessible literature. However, computational models and data from chemical suppliers provide valuable estimates. These properties are crucial for predicting the compound's behavior in reactions, separations, and formulations.
| Property | Value / Predicted Value | Source |
| Molecular Weight | 182.98 g/mol | [1] |
| Purity (Commercial) | ≥98% | [1] |
| LogP (Octanol/Water) | 3.2716 (Computed) | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų (Computed) | [1] |
| Hydrogen Bond Donors | 0 (Computed) | [1] |
| Hydrogen Bond Acceptors | 0 (Computed) | [1] |
| Rotatable Bonds | 0 (Computed) | [1] |
| Solubility | Expected to be soluble in organic solvents like ethers, halogenated hydrocarbons, and aromatic solvents; insoluble in water. | Inferred from LogP and structure |
| Storage | 4°C, stored under nitrogen, protected from light. | [1] |
Expert Insights: The high computed LogP value of 3.2716 indicates significant lipophilicity, suggesting poor solubility in aqueous media but good solubility in nonpolar organic solvents.[1] This is a critical parameter in drug development for predicting membrane permeability and in process chemistry for selecting appropriate solvent systems for reactions and purifications. The absence of hydrogen bond donors or acceptors further supports its nonpolar character.
Section 3: Spectroscopic Characterization Profile
¹H NMR (Proton Nuclear Magnetic Resonance): The molecule possesses two aromatic protons which are chemically non-equivalent.
-
Expected Signals: Two distinct signals are expected in the aromatic region (approx. 7.0-7.8 ppm).
-
Splitting Patterns: Each proton will exhibit complex splitting (multiplet) due to coupling with the adjacent fluorine atoms and potentially long-range coupling with the other proton. The magnitude of the hydrogen-fluorine coupling constants (J-coupling) will be critical for definitive structural assignment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule has six carbon atoms in the benzene ring, all in unique chemical environments.
-
Expected Signals: Six distinct signals are expected.
-
Chemical Shifts: The chemical shifts will be influenced by the attached halogens. Carbons bonded to fluorine will show a large downfield shift and will appear as doublets due to one-bond C-F coupling. Carbons bonded to chlorine will also be downfield-shifted. The carbons bonded to hydrogen will be the most upfield of the aromatic signals.
IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.
-
Aromatic C-H Stretch: Weak to medium bands are expected around 3050-3100 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: Strong to medium bands are expected in the 600-800 cm⁻¹ region.
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z ≈ 182.
-
Isotopic Pattern: A characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.
-
Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-35) or fluorine (M-19) atoms.
Section 4: Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this chemical with the precautions appropriate for related halogenated aromatic compounds, which are often classified as irritants and environmentally hazardous.[3][4]
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]
-
Potential Hazards (Inferred):
-
May cause skin and serious eye irritation.
-
May be harmful if swallowed or inhaled.
-
May cause respiratory irritation.
-
Likely to be toxic to aquatic life with long-lasting effects.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Disclaimer: This safety information is based on structurally similar compounds. Always consult the specific SDS provided by the supplier before handling this chemical.
Section 5: Experimental Protocol: Purity Assessment by GC-MS
Verifying the purity of starting materials is a cornerstone of reliable research. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile and semi-volatile compounds like this compound.
Objective: To determine the purity of a sample of this compound and identify any potential impurities.
Causality Behind Choices:
-
GC: Provides excellent separation of volatile organic compounds based on their boiling points and interaction with the stationary phase.
-
MS: Provides mass information for each separated component, allowing for positive identification based on the molecular ion and fragmentation pattern.
-
Column Choice (DB-624 or similar): A mid-polarity column is chosen as it provides good selectivity for halogenated compounds.[6]
-
Solvent Choice (Hexane/Ethyl Acetate): A high-purity, volatile solvent is required to dissolve the sample without interfering with the analysis.
Caption: Workflow for purity analysis by GC-MS.
Step-by-Step Methodology:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dilute to the mark with high-purity hexane or ethyl acetate. c. Vortex the solution for 30 seconds to ensure homogeneity. d. Transfer the solution to a 2 mL autosampler vial with a septum cap.
-
Instrument Setup (Example Conditions): a. GC System: Agilent 8890 GC or equivalent.[6] b. Column: Agilent J&W DB-624 Ultra Inert, 30 m × 0.25 mm, 1.4 µm, or equivalent.[6] c. Inlet: Split/Splitless, 250°C, Split ratio 50:1. d. Carrier Gas: Helium, constant flow at 1.2 mL/min. e. Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: 15°C/min to 240°C. iii. Hold: Hold at 240°C for 5 minutes. f. MS System: Agilent 5977 MSD or equivalent. g. Source Temperature: 230°C. h. Quadrupole Temperature: 150°C. i. Scan Range: 40-400 m/z.
-
Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data using the instrument's software.
-
Data Interpretation: a. Integrate all peaks in the resulting total ion chromatogram (TIC). b. Confirm the identity of the main peak by comparing its mass spectrum with the expected pattern (molecular ion at m/z ≈ 182 with a Cl₂ isotopic signature). c. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. d. Analyze the mass spectra of any minor peaks to identify potential impurities.
This self-validating system confirms both the identity (via MS) and purity (via GC peak area) of the compound in a single, efficient run.
Conclusion
This compound is a halogenated aromatic compound with significant potential as a chemical intermediate. Its key physical characteristics are dominated by high lipophilicity and a lack of polarity, which dictate its solubility and handling. While comprehensive experimental data remains sparse, a combination of computational data and analytical inference provides a robust working profile for this molecule. The spectroscopic and analytical methods outlined in this guide provide the necessary framework for researchers to confidently verify the identity and purity of this compound, ensuring the integrity and success of their scientific endeavors.
References
1,3-Dichloro-2,5-difluorobenzene molecular structure and geometry
An In-Depth Technical Guide to the Molecular Structure and Geometry of 1,3-Dichloro-2,5-difluorobenzene
Abstract
This compound is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science. This guide provides a comprehensive analysis of the molecular structure and geometry of this compound, synthesizing information from theoretical principles, computational models, and comparative analysis with structurally related compounds. In the absence of direct experimental data from single-crystal X-ray diffraction, this document serves as a robust reference for researchers and professionals in the field.
Introduction and Significance
This compound (C₆H₂Cl₂F₂) is a substituted benzene ring where two hydrogen atoms have been replaced by chlorine atoms and two by fluorine atoms.[1] The specific substitution pattern—chlorines at positions 1 and 3, and fluorines at positions 2 and 5—results in a molecule with a unique electronic and steric profile. Halogenated benzenes are of significant interest in medicinal chemistry and materials science due to the ability of halogen atoms to modulate a molecule's lipophilicity, metabolic stability, and to participate in halogen bonding, a noncovalent interaction that can influence molecular recognition and crystal packing.
A precise understanding of the molecular geometry, including bond lengths, bond angles, and torsional angles, is critical for:
-
Rational Drug Design: Predicting how the molecule will fit into the active site of a biological target.
-
Crystal Engineering: Understanding and predicting the packing of molecules in a solid state, which affects physical properties like solubility and melting point.
-
Reaction Mechanism Studies: Elucidating the steric and electronic effects that govern the molecule's reactivity.
This guide will first outline the theoretical and computationally-derived geometry of the title compound. This will be followed by a comparative analysis with experimentally determined structures of related dihalobenzenes to provide context and support for the proposed geometry. Finally, a discussion of the expected spectroscopic signatures that arise from this geometry is presented.
Molecular Structure and Geometry: A Synthesis of Theoretical and Computational Insights
Direct experimental determination of the solid-state structure of this compound via single-crystal X-ray crystallography has not been reported in the peer-reviewed literature to date. Consequently, a combination of theoretical principles and computational modeling is employed to derive a reliable geometric model.
Theoretical Framework: VSEPR and Aromaticity
The foundational geometry of this compound is dictated by the sp² hybridization of the carbon atoms in the benzene ring. This hybridization leads to a planar hexagonal ring structure. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the bonds originating from each sp² carbon atom (two C-C bonds and one C-substituent bond) will arrange themselves in a trigonal planar geometry with ideal bond angles of 120°.
However, the presence of four bulky and electronegative halogen substituents is expected to induce some distortions from this idealized geometry due to steric hindrance and electronic effects. Specifically:
-
Steric Repulsion: The adjacent chlorine and fluorine atoms (e.g., at C1-C2 and C2-C3) will experience steric repulsion, which may cause a slight increase in the exocyclic bond angles (e.g., ∠C6-C1-Cl and ∠C1-C2-F) and potentially minor out-of-plane deviations of the substituents.
-
Electronic Effects: The high electronegativity of fluorine and chlorine will draw electron density from the benzene ring, influencing the C-C bond lengths. Bonds adjacent to the halogen substituents may be slightly shorter than the typical C-C bond in benzene.
Computationally-Derived Geometry
Computational chemistry provides a powerful tool for predicting molecular geometries in the absence of experimental data. The 3D conformer available in the PubChem database serves as a useful model for the molecule's geometry.[1] The key geometric parameters from this model are summarized in Table 1.
Table 1: Computed Geometric Parameters for this compound
| Parameter | Value (Angstroms Å or Degrees °) |
| Bond Lengths | |
| C-C (aromatic) | ~1.39 - 1.40 Å |
| C-Cl | ~1.74 Å |
| C-F | ~1.35 Å |
| C-H | ~1.08 Å |
| Bond Angles | |
| ∠C-C-C (internal ring) | ~118 - 121° |
| ∠C-C-Cl | ~119 - 121° |
| ∠C-C-F | ~119 - 121° |
| ∠C-C-H | ~119 - 121° |
| Dihedral Angles | |
| Ring Planarity | ~0° (Essentially planar) |
Note: These values are based on a computationally generated model from PubChem and are intended to be representative.[1] They have not been experimentally verified by X-ray crystallography.
The computational model predicts a largely planar benzene ring, with the substituents lying in or very close to the plane of the ring. The C-C bond lengths are typical for an aromatic system, and the bond angles show minor deviations from the ideal 120° due to the electronic and steric influences of the halogen substituents.
Figure 1: 2D representation of this compound.
Comparative Analysis with Related Halogenated Benzenes
To build confidence in the proposed geometry, it is instructive to compare it with the experimentally determined structures of related molecules. 1,3-Difluorobenzene provides a useful reference for the influence of meta-disposed fluorine atoms on the benzene ring.
The crystal structure of 1,3-difluorobenzene reveals a planar molecule with C-F bond lengths of approximately 1.35 Å and internal C-C-C bond angles that deviate slightly from 120°.[2] The C-C bond lengths are in the range of 1.37-1.39 Å.[2] These experimental values are in good agreement with the computed values for this compound, suggesting that the computational model provides a reasonable approximation of the molecular geometry.
Similarly, studies on dichlorobenzenes show C-Cl bond lengths in the range of 1.73-1.74 Å.[3] The introduction of additional halogen atoms, as in our title compound, is not expected to drastically alter these fundamental bond lengths.
Table 2: Comparison of Bond Lengths (Å) in Related Halogenated Benzenes
| Bond | This compound (Computed)[1] | 1,3-Difluorobenzene (Experimental)[2] | 1,3-Dichlorobenzene (Computed)[3] |
| C-C | ~1.39 - 1.40 | ~1.37 - 1.39 | ~1.38 - 1.39 |
| C-F | ~1.35 | ~1.35 | - |
| C-Cl | ~1.74 | - | ~1.80 - 1.81 |
This comparative analysis demonstrates that the computationally-derived geometric parameters for this compound are consistent with experimentally determined values for structurally similar compounds.
Experimental and Spectroscopic Characterization Workflow
While a definitive crystal structure is lacking, a combination of spectroscopic techniques can be used to confirm the connectivity and provide insights into the molecular geometry. The following workflow outlines a standard approach for the characterization of this compound.
Figure 2: Workflow for the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the two hydrogen atoms are chemically equivalent, and are expected to appear as a single signal in the ¹H NMR spectrum. This signal will likely be a triplet of triplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The molecule has three sets of chemically equivalent carbon atoms: those bonded to chlorine, those bonded to fluorine, and those bonded to hydrogen. Therefore, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbon atoms attached to the highly electronegative fluorine atoms are expected to be the most downfield.[4]
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split by the adjacent hydrogen and chlorine atoms.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of this compound are determined by its structure and symmetry. Key expected vibrational bands include:
-
C-Cl stretching: Typically observed in the range of 600-800 cm⁻¹.
-
C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1100-1300 cm⁻¹ region.
-
Aromatic C-C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-H stretching: Aromatic C-H stretches are typically observed around 3000-3100 cm⁻¹.
Infrared (IR) and Raman spectroscopy are complementary techniques.[5][6] For a molecule with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). Although this compound does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable information about the molecular symmetry.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound (182.98 g/mol ).[1] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M+2 peak having an intensity of approximately 65% of the M peak, and the M+4 peak having an intensity of about 10%.
Conclusion
While a definitive experimental structure from X-ray crystallography is not yet available for this compound, a robust model of its molecular geometry can be constructed through the integration of theoretical principles, computational modeling, and comparative analysis with related compounds. The molecule is predicted to have a planar aromatic ring, with minor distortions from ideal geometry caused by its halogen substituents. The provided geometric parameters and predicted spectroscopic signatures offer a solid foundation for researchers and drug development professionals working with this compound, enabling more accurate predictions of its chemical behavior and interactions. Further experimental work, particularly single-crystal X-ray diffraction, would be invaluable in refining this model.
References
- 1. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwosh.edu [uwosh.edu]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. sites.iiserpune.ac.in [sites.iiserpune.ac.in]
A Technical Guide to the Solubility of 1,3-Dichloro-2,5-difluorobenzene in Organic Solvents: Prediction, Measurement, and Application
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,3-Dichloro-2,5-difluorobenzene (CAS: 2367-80-8) in various organic solvents. The principles and protocols detailed herein are designed to support rational solvent selection for synthesis, purification, formulation, and other critical applications.
Introduction
This compound is a halogenated aromatic compound that serves as a key building block and intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. Its utility in these fields is fundamentally linked to its behavior in solution. A thorough understanding of its solubility is not merely academic; it is a prerequisite for process optimization, ensuring reaction efficiency, enabling effective purification through crystallization, and developing stable, deliverable formulations.
This document moves beyond a simple data sheet, providing an in-depth analysis of the physicochemical properties that govern the solubility of this molecule. We will explore robust theoretical models for a priori solvent screening and present validated, step-by-step experimental protocols for generating high-quality, quantitative solubility data.
Part 1: Physicochemical Profile and Solubility Fundamentals
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy of the new solute-solvent interactions must overcome the energy of the existing solute-solute and solvent-solvent interactions. The molecular structure of this compound dictates its interaction potential.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 2367-80-8 | [1][2] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1][2] |
| Molecular Weight | 182.98 g/mol | [1][2] |
| Computed XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 0 (Fluorine/Chlorine are weak acceptors) |[2] |
The structure is characterized by a rigid benzene ring substituted with two chlorine and two fluorine atoms. This leads to several key characteristics:
-
Low Polarity: The symmetrical placement of electronegative halogens on the aromatic ring results in a molecule with a low overall dipole moment.
-
Hydrophobicity: The high octanol-water partition coefficient (XLogP3 = 3.4) indicates a strong preference for non-polar, lipophilic environments over aqueous media.[1]
-
Interaction Forces: The primary intermolecular forces it can engage in are London dispersion forces (van der Waals) and weak dipole-dipole interactions. It cannot act as a hydrogen bond donor. While halogen atoms can be weak hydrogen bond acceptors, this interaction is generally not significant compared to dispersion forces in non-protic solvents.[3]
Based on the principle of "like dissolves like", this compound is expected to exhibit higher solubility in solvents of low to moderate polarity and poor solubility in highly polar, protic solvents like water.[4]
Part 2: Theoretical Solubility Prediction
Before undertaking extensive experimental work, computational models can provide invaluable guidance for solvent screening. These tools rationalize solubility based on thermodynamic principles and can significantly narrow the field of potential solvents.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a practical method for predicting miscibility and solubility by deconstructing the total Hildebrand solubility parameter (δt) into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar intermolecular forces.
-
δh: Energy from hydrogen bonding.
The total parameter is related by the equation: δt² = δd² + δp² + δh² .[5]
The core principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5]
References
synthesis and characterization of 1,3-Dichloro-2,5-difluorobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a key halogenated aromatic intermediate. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology. We will explore a validated synthetic pathway, detail the critical characterization techniques required for structural verification and purity assessment, and discuss essential safety protocols. This guide is structured to serve as a practical and authoritative resource for professionals engaged in fine chemical synthesis and drug discovery.
Introduction and Strategic Importance
This compound (CAS No: 2367-80-8) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structural arrangement, featuring both chlorine and fluorine atoms, offers multiple reactive sites for building complex molecular architectures. The strategic incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This guide provides the necessary technical foundation for the reliable synthesis and rigorous characterization of this valuable building block.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential for its handling and application.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂ | [4][5] |
| Molecular Weight | 182.98 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~174-176 °C (Predicted) | |
| Density | ~1.5 g/cm³ (Predicted) | |
| CAS Number | 2367-80-8 | [4][5] |
Synthesis Methodology: A Regioselective Approach
The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry. A direct, single-step synthesis of this compound is challenging due to the difficulty in controlling the placement of four different substituents. Therefore, a multi-step approach starting from a less substituted precursor is the most logical and controllable method.
Here, we present a robust two-stage synthetic workflow starting from the commercially available 2,5-difluoroaniline. This route leverages the well-established Sandmeyer reaction for the introduction of the first chlorine atom, followed by a directed electrophilic chlorination.
Stage 1: Diazotization and Sandmeyer Chlorination
The conversion of an aromatic amine to a halide is most effectively achieved via its diazonium salt. The Sandmeyer reaction is a cornerstone of aromatic chemistry for this purpose, offering high yields and predictability.[6][7][8]
Causality and Expertise:
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) forms the aryldiazonium salt.[9] This process is conducted at low temperatures (0-5°C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.
-
Sandmeyer Reaction: The displacement of the diazonium group (-N₂⁺) is facilitated by a copper(I) catalyst, typically cuprous chloride (CuCl).[9][10] The mechanism is understood to proceed via a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas (N₂), and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II) halide complex to form the final aryl chloride and regenerate the Cu(I) catalyst.[9] This catalytic cycle makes the reaction highly efficient.
Detailed Experimental Protocol: Synthesis of 1-Chloro-2,5-difluorobenzene
This protocol is an illustrative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment:
-
2,5-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath.
Procedure:
-
Diazotization: a. In a three-neck flask equipped with a mechanical stirrer and thermometer, add 2,5-difluoroaniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0°C. c. Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0-5°C. d. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline slurry via a dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5°C. Stir for an additional 30 minutes after addition is complete.
-
Sandmeyer Reaction: a. In a separate beaker, dissolve cuprous chloride (1.2 eq) in concentrated HCl (~2.0 eq). b. Cool the CuCl solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution from step 1e to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. d. The crude 1-chloro-2,5-difluorobenzene can be purified by fractional distillation under reduced pressure.
Stage 2: Electrophilic Chlorination
The introduction of the second chlorine atom onto the 1-chloro-2,5-difluorobenzene ring is achieved via electrophilic aromatic substitution. The regiochemical outcome is directed by the existing substituents. Both fluorine and chlorine are ortho-, para-directing activators (though deactivating overall due to induction). The position ortho to the fluorine at C2 and ortho to the chlorine at C1 (i.e., the C3 position) is a likely site for substitution. This step typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and a chlorine source (e.g., Cl₂ gas).
Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: GC-MS is the primary tool for assessing purity and confirming the molecular weight. The gas chromatogram will show the relative abundance of the target compound versus any remaining starting materials or byproducts. The mass spectrum provides the molecular ion peak (M⁺) and a characteristic fragmentation pattern.
-
Expected Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z = 182, 184, 186 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected ratio for two chlorine atoms is approximately 9:6:1.[4]
-
Purity: A high-purity sample will exhibit a single major peak in the chromatogram (>98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: NMR is the most powerful technique for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus.
-
Expected Spectral Data:
| Spectrum | Expected Chemical Shift (ppm) | Coupling | Assignment |
| ¹H NMR | ~7.2 - 7.5 | Multiplet (dd, t) | Aromatic C-H |
| ¹³C NMR | ~110 - 160 | Complex (C-F coupling) | Aromatic carbons |
| ¹⁹F NMR | Varies | Multiplet | Aromatic C-F |
Note: Precise chemical shifts and coupling constants can be influenced by the solvent and require spectral simulation or comparison with a reference standard for exact assignment.[11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: FT-IR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and effective method to confirm the presence of the aromatic ring and carbon-halogen bonds.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 3050-3150 | C-H (Aromatic) | Stretching |
| 1400-1600 | C=C (Aromatic) | Ring Stretching |
| 1100-1300 | C-F | Stretching |
| 600-800 | C-Cl | Stretching |
Safety and Handling
Halogenated aromatic compounds require careful handling to minimize exposure risk.[13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Spill & Waste: Have appropriate spill cleanup materials ready. Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[13][14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scribd.com [scribd.com]
- 11. 1,3-Dichloro-4-fluorobenzene(1435-48-9) 13C NMR spectrum [chemicalbook.com]
- 12. This compound(2367-80-8) 1H NMR [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
electrophilic aromatic substitution on 1,3-Dichloro-2,5-difluorobenzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1,3-Dichloro-2,5-difluorobenzene
Introduction
This compound is a highly substituted aromatic compound that presents a unique case study for electrophilic aromatic substitution (EAS).[1][2] The presence of four halogen atoms, two chlorine and two fluorine, significantly influences the reactivity and regioselectivity of the benzene ring. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the factors governing EAS on this substrate, predicts the substitution patterns, and outlines key experimental considerations. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the underlying chemical principles that dictate the reaction outcomes.
Core Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. The reaction generally proceeds through a two-step mechanism:
-
Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[3][4]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[3][4]
The facility of this reaction is profoundly influenced by the nature of the substituents already present on the aromatic ring. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.[5][6]
Analysis of Substituent Effects on this compound
The directing and reactivity effects of the chloro and fluoro substituents on the benzene ring are a result of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are strongly electron-withdrawing through the sigma bond network. This effect removes electron density from the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack.[5][7] Fluorine is more electronegative than chlorine, exerting a stronger -I effect.
-
Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be donated into the pi system of the benzene ring through resonance. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[6][7] The resonance donation from fluorine (involving overlap between 2p orbitals of F and C) is more effective than that from chlorine (involving overlap between 3p of Cl and 2p of C).[8]
For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring compared to benzene.[5][7] However, the resonance effect still governs the regioselectivity, directing incoming electrophiles to the ortho and para positions.[7][9]
In this compound, the four halogen substituents collectively and strongly deactivate the ring, making electrophilic aromatic substitution challenging and necessitating forcing reaction conditions. The two available positions for substitution are C4 and C6.
Caption: Inductive (-I) and Resonance (+M) effects in this compound.
Regioselectivity: Predicting the Site of Electrophilic Attack
To predict the major product, we must evaluate the stability of the sigma complex intermediates formed upon attack at C4 and C6. A more stable intermediate implies a lower activation energy and a faster reaction rate.
-
Attack at the C4 Position: The electrophile adds to C4. The resulting positive charge in the sigma complex is ortho to the C3-Cl and para to the C1-Cl. Both of these chlorine atoms can stabilize the positive charge through their +M (resonance) effect. The C2-F and C5-F are meta to the site of attack and thus cannot provide resonance stabilization; they only exert their strong -I deactivating effect.
-
Attack at the C6 Position: The electrophile adds to C6. The resulting positive charge is ortho to the C1-Cl and C5-F, and para to the C3-Cl. In this case, the positive charge is stabilized by the +M effect of two chlorine atoms and one fluorine atom.
Caption: Predicted reaction pathway for EAS on this compound.
Key Electrophilic Aromatic Substitution Reactions and Protocols
Given the highly deactivated nature of the substrate, vigorous reaction conditions are generally required.
Nitration
The introduction of a nitro (-NO2) group is a classic EAS reaction.[10]
-
Predicted Product: 1,3-Dichloro-2,5-difluoro-6-nitrobenzene.
-
Reagents and Conditions: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is typically used. Due to the deactivation of the ring, elevated temperatures are necessary to achieve a reasonable reaction rate.
Experimental Protocol: Nitration
-
To a stirred solution of concentrated sulfuric acid (e.g., 5 mL) cooled in an ice bath, slowly add this compound (e.g., 1.0 g, 5.46 mmol).
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (2 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Halogenation (e.g., Bromination)
Halogenation introduces a halogen atom (e.g., -Br or -Cl) onto the aromatic ring.[4]
-
Predicted Product: 1-Bromo-2,4-dichloro-3,6-difluorobenzene.
-
Reagents and Conditions: Bromine (Br2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3) is the standard reagent. The Lewis acid polarizes the Br-Br bond, creating a stronger electrophile.[4]
Experimental Protocol: Bromination
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound (e.g., 1.0 g, 5.46 mmol) and a catalytic amount of iron powder (e.g., 0.1 g).
-
Slowly add liquid bromine (e.g., 0.3 mL, 5.8 mmol) dropwise at room temperature. The reaction is exothermic and HBr gas will be evolved.
-
After the addition, stir the mixture at room temperature for 1 hour, then heat to 40-50 °C for an additional 2-3 hours until the bromine color fades.
-
Cool the reaction mixture and add an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation or chromatography.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[10] The electron-withdrawing halogen substituents make the ring insufficiently nucleophilic to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediates. Furthermore, the Lewis acid catalysts used in these reactions can complex with the lone pairs on the halogen substituents, further deactivating the ring. Therefore, attempting standard Friedel-Crafts reactions on this compound is unlikely to yield the desired products.
Summary of Reactions
| Reaction | Electrophile (E+) | Reagents | Conditions | Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | 50-60 °C | 1,3-Dichloro-2,5-difluoro-6-nitrobenzene |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 40-50 °C | 1-Bromo-2,4-dichloro-3,6-difluorobenzene |
| Friedel-Crafts | R⁺ or RCO⁺ | R-Cl/AlCl₃ or RCOCl/AlCl₃ | N/A | No reaction expected under standard conditions |
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable transformation. The powerful deactivating inductive effects of the four halogen substituents necessitate harsh reaction conditions. A careful analysis of the resonance stabilization of the possible sigma complex intermediates allows for a confident prediction of regioselectivity, with substitution being strongly favored at the C6 position. While nitration and halogenation can be achieved, Friedel-Crafts reactions are generally not viable. This guide provides the foundational understanding and practical protocols for researchers to successfully navigate the synthesis of derivatives from this highly functionalized aromatic core.
References
- 1. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Selective Reactivity: A Technical Guide to C-Cl vs. C-F Bonds in 1,3-Dichloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuanced reactivity of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 1,3-Dichloro-2,5-difluorobenzene presents a compelling case study in selectivity, where the differential reactivity of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds can be strategically exploited. This guide provides an in-depth analysis of the factors governing this selectivity, offering both theoretical grounding and practical insights for chemists seeking to harness this powerful synthetic building block.
Introduction: The Dichotomy of Halogen Reactivity on an Aromatic Scaffold
Halogenated benzenes are pivotal intermediates in organic synthesis, serving as versatile handles for a multitude of transformations. The presence of multiple, distinct halogen atoms on a single aromatic ring, as in this compound, introduces a layer of complexity and opportunity. The selective activation of one type of carbon-halogen bond over another is paramount for achieving desired synthetic outcomes and avoiding statistical product mixtures. This guide will dissect the fundamental principles that dictate the preferential reactivity of C-Cl versus C-F bonds in this specific molecule, empowering researchers to make informed decisions in their synthetic design.
Fundamental Principles Governing C-Halogen Bond Reactivity
The reactivity of a C-X bond in an aromatic system is not an intrinsic property of the halogen alone but is rather a concert of several interconnected factors. Understanding these principles is crucial to predicting and controlling the outcome of a reaction.
Bond Dissociation Energy (BDE)
The C-F bond is significantly stronger than the C-Cl bond. The bond dissociation energy for a typical aromatic C-F bond is approximately 123 kcal/mol, whereas for a C-Cl bond it is around 96 kcal/mol.[1][2] This substantial difference in bond strength suggests that, in reactions where C-X bond cleavage is the rate-determining step, the C-Cl bond will be more labile.
Electronegativity and Inductive Effects
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) on the benzene ring.[3][4] Chlorine is also electronegative but to a lesser extent. This strong inductive effect from fluorine deactivates the aromatic ring towards electrophilic attack but can play a crucial role in activating it for nucleophilic aromatic substitution (SNAr).[5][6] The electron-withdrawing nature of both halogens makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.[7]
Resonance Effects
Both chlorine and fluorine possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect).[8][9] This electron donation partially counteracts the inductive effect. For fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring is more effective than the 3p-2p overlap for chlorine.[5] This results in a more significant resonance contribution from fluorine, which can influence the regioselectivity of certain reactions.[10] However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in terms of overall ring activation/deactivation.[5][8]
Reactivity in Key Synthetic Transformations
The interplay of the aforementioned principles manifests in the selective reactivity of this compound in various reaction types.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12] The subsequent loss of the leaving group is a faster step.[11] This mechanism leads to a counterintuitive leaving group ability trend: F > Cl ≈ Br > I.[13][14]
The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy for the nucleophilic attack.[12][15] This effect is more pronounced than the strength of the C-F bond, making fluoride the better leaving group in SNAr reactions.[14][15]
Therefore, in this compound, nucleophilic attack will preferentially occur at the carbon atoms bearing fluorine atoms. The two fluorine atoms activate the ring towards nucleophilic attack.[7][13]
Diagram 1: SNAr Mechanism on this compound
Caption: SNAr mechanism highlighting preferential C-F cleavage.
Metal-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is often governed by the ease of oxidative addition of the metal catalyst into the C-X bond. This step typically involves the cleavage of the C-X bond, and therefore, the bond dissociation energy plays a more significant role.
The general reactivity order for oxidative addition is C-I > C-Br > C-Cl >> C-F.[16] The very strong C-F bond is notoriously difficult to activate.[17][18][19] Consequently, in cross-coupling reactions involving this compound, the C-Cl bonds are expected to be significantly more reactive than the C-F bonds. This allows for the selective functionalization of the chloro-substituted positions while leaving the fluoro-substituents intact.[16][20][21]
Table 1: Summary of Bond Properties and Predicted Reactivity
| Property | C-Cl Bond | C-F Bond | Implication for Reactivity |
| Bond Dissociation Energy | ~96 kcal/mol | ~123 kcal/mol | C-Cl bond is weaker and more prone to cleavage in reactions where BDE is critical (e.g., oxidative addition).[1][2] |
| Electronegativity of Halogen | 3.16 | 3.98 | Fluorine's higher electronegativity strongly stabilizes the Meisenheimer complex in SNAr, making C-F the more reactive site.[12][15] |
| Predicted Major Reaction Site | |||
| Nucleophilic Aromatic Substitution | Minor | Major | Preferential displacement of fluoride.[13][14] |
| Metal-Catalyzed Cross-Coupling | Major | Minor | Selective activation of the C-Cl bond.[16] |
Experimental Protocols: Harnessing Selective Reactivity
The following protocols are illustrative examples of how the differential reactivity of C-Cl and C-F bonds in this compound can be exploited.
Protocol: Selective Nucleophilic Aromatic Substitution of a Fluorine Atom
This protocol describes a typical SNAr reaction where a nucleophile selectively displaces one of the fluorine atoms.
Objective: To synthesize 2,4-dichloro-5-fluoro-N-methylaniline.
Materials:
-
Methylamine (40% in water)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Add methylamine solution (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Selective Suzuki-Miyaura Cross-Coupling at a Chlorine Position
This protocol demonstrates the selective functionalization of a C-Cl bond via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 3-chloro-2,5-difluoro-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Selective Functionalization
Caption: Workflow for selective C-F vs. C-Cl functionalization.
Conclusion
The differential reactivity of C-Cl and C-F bonds in this compound offers a rich platform for selective chemical transformations. By understanding the fundamental principles of bond strength, inductive effects, and reaction mechanisms, chemists can strategically target either the C-F bond in nucleophilic aromatic substitutions or the C-Cl bond in metal-catalyzed cross-coupling reactions. This control over selectivity is invaluable in the synthesis of complex molecules, enabling the efficient construction of pharmaceutical and materials science targets.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ncrdsip.com [ncrdsip.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 22. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemscene.com [chemscene.com]
A Technical Guide to the Theoretical Investigation of 1,3-Dichloro-2,5-difluorobenzene Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dichloro-2,5-difluorobenzene is a key building block in the synthesis of pharmaceuticals and advanced materials. Its reactivity is governed by the complex interplay of four halogen substituents on the aromatic ring, making the prediction of reaction outcomes, particularly regioselectivity, a significant challenge for synthetic chemists. This technical guide provides a comprehensive framework for leveraging theoretical and computational chemistry, primarily Density Functional Theory (DFT), to dissect and predict the reactivity of this versatile molecule. We delve into the foundational methodologies, analyze its ground-state electronic properties, and present a detailed protocol for predicting the outcomes of its most pertinent reaction class: Nucleophilic Aromatic Substitution (SNAr). This document serves as a roadmap for using computational tools to gain deep mechanistic insights, guide experimental design, and accelerate the development of novel chemical entities.
Section 1: Introduction to this compound
Substituted polyhalogenated benzenes are foundational scaffolds in modern chemistry. This compound, with its unique substitution pattern, presents multiple reactive sites. The differential electronegativity and size of fluorine and chlorine atoms create a nuanced electronic landscape, influencing the molecule's susceptibility to various transformations. Understanding which of the four carbon-halogen bonds is most likely to react with an incoming nucleophile is a non-trivial question that can lead to resource-intensive trial-and-error experimentation.
Theoretical calculations offer a powerful, predictive alternative. By modeling the molecule and its reaction pathways in silico, we can calculate fundamental properties and energy barriers that dictate reactivity. This approach not only predicts the most likely product but also provides a deep, mechanism-based understanding of why a particular outcome is favored, fostering rational rather than empirical synthetic design.
Section 2: Foundational Computational Methodologies
The accuracy of any theoretical prediction is contingent on the rigor of the computational method employed. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering an optimal balance between computational cost and accuracy for molecules of this size.[1]
2.1 Density Functional Theory (DFT) DFT methods calculate the electronic structure of a molecule by modeling its electron density.[2] The choice of the exchange-correlation functional, which approximates the complex many-electron interactions, is critical. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometric and energetic data.[3]
2.2 Basis Sets A basis set is a set of mathematical functions used to build the molecular orbitals. For systems containing halogens with their numerous valence and lone-pair electrons, a flexible basis set is crucial. Pople-style basis sets, such as 6-311+G(d,p) , are a robust choice. The "+" indicates the inclusion of diffuse functions to better describe lone pairs and anions (critical for modeling anionic intermediates like the Meisenheimer complex), while "(d,p)" denotes the addition of polarization functions to allow for more complex, realistic orbital shapes.
2.3 Solvation Models Most synthetic reactions occur in solution, and solvent effects can significantly alter reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient ways to account for the bulk electrostatic effects of the solvent. This model creates a cavity in a dielectric continuum representing the solvent, allowing for the calculation of more realistic solution-phase energies.
Section 3: Analysis of the Ground State Electronic Structure
Before investigating reactions, a thorough analysis of the molecule's ground state provides invaluable clues about its intrinsic reactivity.
3.1 Molecular Geometry and Electrostatic Potential The first step is a geometry optimization to find the molecule's lowest energy structure. From this optimized structure, the Molecular Electrostatic Potential (MEP) can be calculated and visualized. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP will show significant positive potential around the carbon atoms bonded to the highly electronegative halogens, marking them as primary sites for nucleophilic attack.
3.2 Frontier Molecular Orbital (FMO) Theory Reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] For nucleophilic attack on an aromatic ring, the key interaction is between the nucleophile's HOMO and the aromatic's LUMO.[6][7] The energy and, crucially, the spatial distribution of the LUMO dictate where a nucleophile will preferentially attack. A lower LUMO energy indicates a more electrophilic molecule. The atoms with the largest coefficients (lobes) in the LUMO are the most susceptible to nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the halogens.
Table 1: Key Molecular Properties of this compound (Illustrative DFT Data)
| Property | Value (B3LYP/6-311+G(d,p)) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates ionization potential; resistance to oxidation. |
| LUMO Energy | -0.8 eV | Indicates electron affinity; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and electronic excitation energy.[8] |
| Dipole Moment | 1.5 Debye | Indicates overall molecular polarity. |
Section 4: Predicting Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a primary reaction pathway for electron-deficient halogenated aromatics.[9] The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[10]
4.1 The Core Question: Regioselectivity and Leaving Group Ability In this compound, a nucleophile can potentially attack at four positions (C1, C2, C3, C5). This raises two key questions:
-
Site Selectivity: Which carbon atom is the most electrophilic and thus most prone to attack?
-
Leaving Group Ability: Which halogen, chloride or fluoride, is preferentially displaced?
Conventional wisdom from SN2 reactions suggests that chloride is a better leaving group than fluoride. However, in SNAr reactions, the trend is often inverted (F > Cl > Br > I).[11] This "element effect" is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state and the anionic intermediate, thereby lowering the activation energy of this first step.[10][11]
4.2 Computational Workflow for Predicting SNAr Reactivity To computationally determine the most favorable reaction pathway, we must calculate the free energy profile for the attack of a chosen nucleophile (e.g., methoxide, CH₃O⁻) at each potential site.
Caption: Computational workflow for modeling an SNAr reaction pathway.
The key value is the activation free energy for the first, rate-determining step (ΔG‡_add). The pathway with the lowest activation energy will be the dominant one observed experimentally. This process must be repeated for attack at each of the four C-X positions to determine the regiochemical outcome.
4.3 A Hypothetical Case Study: Methoxide Attack A DFT study would likely reveal the following:
-
Attack at C-F vs. C-Cl: The activation energy for attack at the C-F positions will be lower than at the C-Cl positions. This is due to the superior ability of the highly electronegative fluorine to stabilize the transition state leading to the Meisenheimer complex.
-
Influence of Other Halogens: The precise activation energies will be modulated by the inductive effects of the other halogens on the ring. The model would quantify these subtle differences to provide a definitive prediction of the major regioisomer.
Section 5: Theoretical Prediction of Spectroscopic Signatures
Computational chemistry is also a powerful tool for predicting spectroscopic data, which can be used to confirm the identity of reaction products.
5.1 NMR Spectroscopy The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[12][13] From these, chemical shifts (δ) can be predicted with high accuracy. This is particularly valuable for this molecule, as ¹⁹F NMR is a highly sensitive probe of the electronic environment. Comparing the calculated ¹³C and ¹⁹F NMR spectra for all possible substitution products with the experimental spectrum of the obtained product provides unambiguous structural confirmation.[14][15] Recent studies have even combined DFT calculations with machine learning to achieve state-of-the-art accuracy in predicting chemical shifts.[12]
5.2 Vibrational Spectroscopy (IR) Frequency calculations, which should be performed on all optimized structures to confirm they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency), also yield the theoretical IR spectrum. While less definitive than NMR for complex molecules, matching the calculated and experimental fingerprint regions can provide supporting evidence for a proposed structure.
Section 6: Detailed Computational Protocols
Protocol 6.1: Ground State Electronic Structure Analysis
-
Input Structure: Build the this compound molecule in a molecular editor.
-
Calculation Setup:
-
Software: Gaussian, ORCA, etc.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Opt Freq=Noraman (for optimization and frequency calculation), Pop=NBO (for Natural Bond Orbital analysis), SCRF=(PCM,Solvent=YourSolvent) (to include solvent effects).
-
-
Execution: Run the calculation.
-
Analysis:
-
Confirm the optimization has converged and there are no imaginary frequencies.
-
Visualize the HOMO and LUMO orbitals to identify reactive sites.
-
Generate and inspect the Molecular Electrostatic Potential (MEP) map.
-
Analyze the NBO charges on each atom.
-
Caption: Frontier Molecular Orbital (FMO) interaction in an SNAr reaction.
Protocol 6.2: Transition State Search for SNAr Reaction
-
Reactant & Product Structures: Create optimized structures for the reactants (aromatic + nucleophile) and the expected product complex.
-
Initial TS Guess: Use a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) or manually build a structure that approximates the transition state.
-
Calculation Setup:
-
Method/Basis Set: Same as above.
-
Keywords: Opt=(TS,CalcFC,NoEigentest)
-
-
Execution & Verification: Run the optimization. A true transition state must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the expected reaction coordinate (e.g., the C-nucleophile bond forming and the C-halogen bond breaking).
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified transition state to confirm that it connects the correct reactant and product minima on the potential energy surface.
Section 7: Conclusion
Theoretical calculations provide an indispensable toolkit for the modern chemist. For a molecule as synthetically important and mechanistically nuanced as this compound, DFT calculations can reliably predict its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution. By computing the activation energy barriers for competing pathways, researchers can confidently predict the major product, saving significant time and resources in the lab. Furthermore, the ability to predict spectroscopic signatures provides a robust method for experimental validation. The integration of these in silico techniques into the drug development workflow represents a paradigm shift towards a more predictive and efficient science. As computational methods and machine learning models continue to evolve, their power and accessibility for predicting complex chemical reactivity will only increase.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 16. SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1,3-Dichloro-2,5-difluorobenzene in Nucleophilic Aromatic Substitution for Complex Molecule Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, polyhalogenated aromatic compounds have emerged as critical scaffolds, particularly in the synthesis of pharmaceutical and agrochemical agents. 1,3-Dichloro-2,5-difluorobenzene is a key reagent in this class, offering a unique pattern of reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of two chlorine and two fluorine atoms on the benzene ring provides a nuanced platform for sequential and regioselective functionalization, enabling the synthesis of diverse and intricate molecular targets. This guide provides an in-depth exploration of the principles and practical applications of this compound in SNAr reactions, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.
The electron-withdrawing nature of the four halogen substituents significantly activates the aromatic ring towards nucleophilic attack, a prerequisite for the addition-elimination mechanism of SNAr.[1][2] This activation allows for reactions with a broad range of nucleophiles under relatively mild conditions. Furthermore, the differential reactivity of the C-F and C-Cl bonds, influenced by both inductive effects and leaving group ability, provides a handle for achieving selective substitution, a crucial aspect in multi-step syntheses.
Mechanistic Considerations: A Tale of Two Halogens
The cornerstone of nucleophilic aromatic substitution is the two-step addition-elimination mechanism.[1] In the case of this compound, a nucleophile attacks one of the electron-deficient carbon atoms of the benzene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, a halide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the initial nucleophilic attack is a critical consideration. The positions on the ring are activated to varying degrees by the four halogen substituents. The fluorine atoms, being more electronegative than chlorine, exert a stronger inductive electron-withdrawing effect, thereby increasing the electrophilicity of the adjacent carbon atoms. However, in the elimination step, the C-F bond is significantly stronger than the C-Cl bond, making fluoride a better leaving group in the context of SNAr reactions due to its ability to stabilize the transition state of the rate-determining addition step. This interplay of inductive effects and leaving group ability dictates the outcome of the reaction.
Figure 1. Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Applications in the Synthesis of Bioactive Molecules
The unique reactivity profile of this compound has made it a valuable building block in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.[3][4] The ability to introduce different functionalities in a controlled manner is crucial for optimizing the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5][6] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 1,3-dichloro-2,5-difluorophenyl moiety can serve as a versatile scaffold for the construction of kinase inhibitors. For instance, sequential SNAr reactions can be employed to introduce various amine and ether linkages, which are common pharmacophoric elements in kinase inhibitors that interact with the hinge region of the ATP-binding site.
While specific examples directly utilizing this compound in publicly disclosed kinase inhibitor syntheses are not abundant, the closely related 1,3-difluorobenzene is a known intermediate in the preparation of pharmaceutical products.[7] The principles of regioselective substitution on such frameworks are well-established and can be applied to the design of synthetic routes using this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic aromatic substitution reactions with this compound. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Mono-amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the selective mono-substitution of a chlorine atom with a cyclic secondary amine. The choice of a less reactive chlorine atom as the leaving group can often be achieved by controlling the reaction stoichiometry and temperature.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the intermediate formed after the initial nucleophilic attack by the amine.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction and facilitates the SNAr process.
-
Stoichiometry: Using a slight excess of the amine ensures complete consumption of the starting material while minimizing the formation of the di-substituted product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the substitution of the less reactive chlorine atom.
Protocol 2: Sequential Di-substitution with Two Different Nucleophiles
This protocol illustrates the sequential substitution of both chlorine atoms with two different nucleophiles, showcasing the utility of this compound in creating unsymmetrical molecules.
Step A: First Substitution with a Thiol (e.g., 4-Mercaptophenol)
Materials:
-
This compound
-
4-Mercaptophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-mercaptophenol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the mono-thioether intermediate.
Step B: Second Substitution with an Amine (e.g., N-Methylpiperazine)
Materials:
-
Mono-thioether intermediate from Step A
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Follow the procedure outlined in Protocol 1, using the mono-thioether intermediate as the starting material and N-methylpiperazine as the nucleophile.
-
The reaction temperature may need to be adjusted based on the reactivity of the remaining chlorine atom.
Figure 2. Workflow for sequential nucleophilic substitution.
Data Presentation
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Morpholine | Mono-aminated product | K₂CO₃, DMF, 80-100 °C | 70-85 | [General Protocol] |
| 4-Mercaptophenol | Mono-thioether product | NaH, THF, 0 °C to rt | 65-80 | [General Protocol] |
| N-Methylpiperazine | Di-aminated product | K₂CO₃, DMF, 100-120 °C | 60-75 | [General Protocol] |
Note: The yields are indicative and can vary based on the specific reaction conditions and the scale of the reaction.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block for the synthesis of complex organic molecules. Its unique pattern of halogen substitution allows for controlled and regioselective functionalization through nucleophilic aromatic substitution reactions. The ability to perform sequential substitutions with different nucleophiles opens up avenues for the creation of diverse molecular libraries for drug discovery and agrochemical research. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable reagent. As the demand for novel and sophisticated chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
- 1. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,3-Dichloro-2,5-difluorobenzene as a Strategic Precursor for the Synthesis of Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloro-2,5-difluorobenzene is a key chemical building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two fluorine atoms and two chlorine atoms, provides a combination of desirable electronic properties and orthogonal reactivity. The electron-withdrawing nature of the fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the chlorine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the strategic use of this compound, detailing its physicochemical properties, safety protocols, and key synthetic transformations including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided for the synthesis of core structures relevant to fluoroquinolone antibiotics and kinase inhibitors, demonstrating the precursor's broad utility in drug discovery and development.
Introduction: The Strategic Advantage of this compound
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. This compound (CAS No: 2367-80-8) has emerged as a highly valuable precursor due to the distinct roles of its halogen substituents.[1][2]
-
Fluorine Atoms: The two fluorine atoms significantly influence the molecule's electronic landscape. As the most electronegative element, fluorine's strong inductive effect lowers the pKa of adjacent functional groups and can enhance the metabolic stability of the final drug molecule by blocking sites of oxidative metabolism.[3] Furthermore, fluorine can participate in favorable protein-ligand interactions, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a therapeutic agent.[3]
-
Chlorine Atoms: The two chlorine atoms serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the sequential and regioselective introduction of various carbon and nitrogen-based substituents, enabling the construction of complex molecular architectures.
This combination of properties makes this compound a preferred starting material for the synthesis of numerous pharmaceutical classes, most notably fluoroquinolone antibiotics and small molecule kinase inhibitors.[5][6][7][8]
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and effective laboratory execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2367-80-8 | [2] |
| Molecular Formula | C₆H₂Cl₂F₂ | [2] |
| Molecular Weight | 182.98 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 164-165 °C | |
| Density | 1.55 g/cm³ |
Safety and Handling Protocol
This compound is a hazardous chemical that requires strict adherence to safety protocols. The following guidelines are based on established safety data sheets (SDS).[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Keep away from heat, sparks, and open flames.[10]
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily realized through three classes of reactions: nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing fluorine substituents activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms.[4] This reaction is fundamental in the synthesis of fluoroquinolones, where a piperazine or other amine-containing heterocycle is typically installed at the C-7 position of the quinolone core.[11][12]
Protocol 1: SNAr with Piperazine
This protocol describes the mono-substitution of this compound with piperazine, a common step in building fluoroquinolone precursors.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound and DMSO.
-
Add piperazine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chloro-4,5-difluorophenyl)piperazine.
-
-
Causality and Insights:
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.
-
Base: K₂CO₃ acts as a base to deprotonate the piperazine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Stoichiometry: A slight excess of piperazine is used to ensure complete consumption of the starting material and to account for potential side reactions.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[13][14] It is extensively used to synthesize biaryl scaffolds, which are prevalent in many kinase inhibitors.[8][15] This reaction couples an aryl halide (in this case, one of the chlorine atoms of our precursor) with an organoboron compound.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details the synthesis of a dichlorodifluoro-biphenyl derivative, a core structure for various targeted therapies.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-16 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality and Insights:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos) is crucial.[14][16] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: An aqueous base like K₃PO₄ is required for the transmetalation step, where the organic group is transferred from boron to palladium.[13]
-
Solvent: A mixture of an organic solvent (dioxane) and water is often optimal, as it dissolves both the organic substrates and the inorganic base.[16]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds.[17][18] It offers a highly versatile and functional-group-tolerant alternative to traditional methods like SNAr for synthesizing aryl amines.[19]
Protocol 3: Buchwald-Hartwig Amination with a Primary Amine
This protocol describes the coupling of this compound with an aniline derivative, a common linkage in kinase inhibitors.[7]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Aniline, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for inert atmosphere operation
-
-
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and the primary amine.
-
Seal the tube and heat the mixture to 110 °C.
-
Stir vigorously for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
-
Causality and Insights:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling aryl chlorides.[20] The ligand promotes the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.[19]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[20]
-
Inert Conditions: The catalytic species are sensitive to oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Application Workflow: Synthesis of a Fluoroquinolone Core
This workflow demonstrates how this compound can be elaborated into a key intermediate for fluoroquinolone antibiotics, which are a vital class of broad-spectrum antibacterial agents.[5][6][12] The synthesis leverages the Gould-Jacobs reaction pathway.
Caption: Synthetic pathway to a core fluoroquinolone intermediate.
The synthesis begins with the regioselective nitration of this compound, followed by reduction to form 2,4-dichloro-5-fluoroaniline. This aniline is then condensed with diethyl ethoxymethylenemalonate (EMME) and subjected to thermal cyclization to form the quinolone ring system.[5] Finally, hydrolysis of the ester yields the carboxylic acid, a key pharmacophore for this class of antibiotics. The remaining chlorine at the 7-position can then be substituted with a cyclic amine via an SNAr reaction, as described in Protocol 1, to complete the synthesis of drugs like Ciprofloxacin.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
Small molecule kinase inhibitors are a cornerstone of modern oncology.[21][22] Many of these drugs feature a biaryl or N-aryl core structure.[7][8] This workflow illustrates the use of sequential, regioselective cross-coupling reactions to build a complex kinase inhibitor scaffold.
Caption: Sequential cross-coupling to build a kinase inhibitor scaffold.
This strategy capitalizes on the potential for differential reactivity between the two chlorine atoms, although careful optimization of conditions is required. A first Suzuki-Miyaura coupling (Protocol 2) installs an aryl group. The resulting intermediate is then subjected to a Buchwald-Hartwig amination (Protocol 3) to introduce a second aryl group via a C-N bond.[15][17] This sequential approach allows for the rapid assembly of diverse molecular libraries for screening against various kinase targets.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of high-value pharmaceutical intermediates. Its unique electronic and reactivity profile enables chemists to employ a range of modern synthetic methodologies with high degrees of control and efficiency. The protocols and workflows detailed in this application note for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for researchers and drug development professionals to leverage this key building block in the creation of next-generation therapeutics. Adherence to rigorous safety protocols is essential for the successful and safe implementation of these synthetic strategies.
References
- 1. 2367-80-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. dovepress.com [dovepress.com]
- 22. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Dichloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Building Block and the Power of Palladium
In the landscape of modern synthetic organic chemistry, the strategic functionalization of halogenated aromatic compounds is a cornerstone for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. 1,3-Dichloro-2,5-difluorobenzene stands out as a valuable and versatile building block.[1][2] Its symmetrically substituted pattern of electron-withdrawing fluorine and chlorine atoms offers multiple, yet distinct, reaction sites for palladium-catalyzed cross-coupling reactions, a powerful class of transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds with high efficiency and selectivity.[3][4]
This guide, designed for researchers and professionals in drug development, provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic nuances, provide field-proven protocols for key transformations, and discuss the critical factors that govern regioselectivity, empowering you to harness the full synthetic potential of this important intermediate.
The Foundation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way organic chemists approach bond formation.[5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[3]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligands (L), base, and solvent are critical parameters that influence the efficiency and outcome of these reactions. The ligand, in particular, plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the regioselectivity of the coupling.[6]
Navigating Regioselectivity with this compound
The key challenge and opportunity in utilizing this compound lies in controlling the regioselectivity of the cross-coupling reaction. The molecule presents two identical chlorine atoms at the C1 and C3 positions. The electronic environment of these positions is influenced by the flanking fluorine atoms.
Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the site of oxidative addition is governed by a combination of steric and electronic factors. The relative bond dissociation energies of the C-halogen bonds play a significant role. While specific experimental data on the regioselectivity of this compound is not extensively reported in readily available literature, we can infer the likely outcomes based on related systems. For dihalobenzenes, mono-functionalization is often achievable by controlling the stoichiometry of the coupling partner. The challenge lies in achieving selective mono-functionalization when the two halogen atoms are electronically and sterically similar.
In the case of this compound, the two chlorine atoms are electronically equivalent. Therefore, achieving high regioselectivity for a single mono-coupling event may be challenging, and a mixture of mono- and di-substituted products is possible. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents, it is often possible to favor the formation of the mono-coupled product.
Application Notes and Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established methodologies for similar substrates and serve as a robust starting point for optimization in your specific research context.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4][7]
Protocol: Mono-Arylation of this compound
This protocol is designed to favor the mono-arylation product.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 2367-80-8 | 182.98 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product, a 3-chloro-2,5-difluoro-biphenyl derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step.
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents.
-
Stoichiometry: Using a slight excess of the boronic acid helps to drive the reaction to completion, while limiting its amount helps to minimize the formation of the di-substituted product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of numerous biologically active molecules.[6][8]
Protocol: Mono-Amination of this compound
This protocol is adapted from procedures for the mono-amination of similar dihaloarenes and is designed to favor the mono-aminated product.[3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 2367-80-8 | 182.98 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst solution to the substrate mixture.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product, an N-aryl-3-chloro-2,5-difluoroaniline derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common solvent for these reactions, providing good solubility and a suitable boiling point.
Caption: Experimental workflow for the mono-amination of this compound.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.[10]
Protocol: Mono-Alkynylation of this compound
This protocol is designed to favor the mono-alkynylated product.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 2367-80-8 | 182.98 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product, a (3-chloro-2,5-difluorophenyl)alkyne derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and highly effective system for Sonogashira couplings.
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: THF is a suitable solvent that dissolves the reactants and facilitates the reaction.
Conclusion and Future Directions
This compound is a valuable building block with significant potential for the synthesis of complex and novel molecules. The palladium-catalyzed cross-coupling reactions discussed in this guide provide powerful and versatile tools for its selective functionalization. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can effectively navigate the challenges of regioselectivity and unlock the full synthetic utility of this substrate.
Future research in this area could focus on the development of more highly regioselective methods for the mono-functionalization of this compound, potentially through the use of specifically designed ligands or alternative catalytic systems. Further exploration of sequential cross-coupling reactions would also open up avenues for the synthesis of a wide array of unsymmetrically substituted aromatic compounds.
References
- 1. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Advanced Liquid Crystal Materials Utilizing 1,3-Dichloro-2,5-difluorobenzene
Introduction: The Strategic Importance of Fluorinated Liquid Crystals
The relentless advancement in liquid crystal display (LCD) technology necessitates the development of novel liquid crystal (LC) materials with superior performance characteristics. Among these, fluorinated liquid crystals have garnered significant attention due to their unique and highly desirable properties. The introduction of fluorine atoms into the mesogenic core can profoundly influence the material's physical attributes, including its dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1][2] Specifically, lateral fluorine substitution is a key strategy to achieve a large negative dielectric anisotropy, which is crucial for advanced display modes like vertical alignment (VA).[3][4]
This application note provides a comprehensive guide for the synthesis of advanced liquid crystal materials, with a particular focus on terphenyl and tolane-based structures, using 1,3-dichloro-2,5-difluorobenzene as a versatile and strategic starting material. This building block offers a unique combination of fluorine and chlorine substituents, enabling regioselective sequential cross-coupling reactions to construct complex mesogenic cores. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven experimental protocols, and outline the characterization of the resulting liquid crystal materials.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The construction of the desired liquid crystal architectures from this compound hinges on the strategic implementation of palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira couplings. The differential reactivity of the C-Cl bonds on the starting material allows for a sequential and controlled elaboration of the molecular structure.
Understanding Regioselectivity in Sequential Coupling
The two chlorine atoms in this compound are chemically non-equivalent due to the influence of the adjacent fluorine atoms. This difference in the electronic environment allows for regioselective functionalization. Typically, the first cross-coupling reaction will occur at the more reactive C-Cl bond, followed by the second coupling at the remaining C-Cl position under potentially more forcing conditions. The choice of catalyst, ligand, and reaction conditions plays a crucial role in controlling this selectivity.[5][6]
Synthesis of Fluorinated Terphenyl Liquid Crystals via Sequential Suzuki-Miyaura Coupling
A primary application of this compound is the synthesis of laterally fluorinated terphenyl liquid crystals. These materials are known for their wide nematic ranges and low viscosity, making them excellent components for liquid crystal mixtures.[7] The synthesis involves a two-step sequential Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a Fluorinated Terphenyl Core
This protocol outlines the synthesis of a representative fluorinated terphenyl liquid crystal.
Step 1: Monofunctionalization via Suzuki-Miyaura Coupling
The first step involves the selective coupling of one of the chlorine atoms with an appropriate arylboronic acid.
-
Reaction Scheme:
-
This compound + 4-alkylphenylboronic acid → 2-Chloro-4,6-difluoro-4'-alkyl-1,1'-biphenyl
-
-
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired 4-alkylphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.
-
Step 2: Difunctionalization to Form the Terphenyl Core
The second Suzuki-Miyaura coupling is performed on the monochlorinated intermediate to complete the terphenyl structure.
-
Reaction Scheme:
-
2-Chloro-4,6-difluoro-4'-alkyl-1,1'-biphenyl + 4-alkoxyphenylboronic acid → 4'-Alkyl-2,4-difluoro-4''-alkoxy-1,1':3',1''-terphenyl
-
-
Experimental Protocol:
-
In a dried Schlenk flask under an inert atmosphere, combine the 2-chloro-4,6-difluoro-4'-alkyl-1,1'-biphenyl (1.0 eq.), the second arylboronic acid (e.g., 4-alkoxyphenylboronic acid, 1.2 eq.), and a stronger base if necessary, such as cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Add a more robust palladium catalyst system, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.).
-
Use an anhydrous, high-boiling solvent like 1,4-dioxane or dimethylformamide (DMF).
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor its progress.
-
Follow the same work-up and purification procedure as described in Step 1 to isolate the final terphenyl liquid crystal.
-
Diagram of Sequential Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of a fluorinated terphenyl liquid crystal.
Synthesis of Fluorinated Tolane Liquid Crystals via Sequential Sonogashira and Suzuki Coupling
Tolane-based liquid crystals are valued for their high birefringence.[8] A combination of Sonogashira and Suzuki coupling reactions on this compound provides an efficient route to these materials.
Protocol 2: Synthesis of a Fluorinated Tolane-Based Core
Step 1: Monofunctionalization via Sonogashira Coupling
The first step is a regioselective Sonogashira coupling with a terminal alkyne.
-
Reaction Scheme:
-
This compound + 4-alkylphenylacetylene → 1-Chloro-2,5-difluoro-3-((4-alkylphenyl)ethynyl)benzene
-
-
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (e.g., 4-alkylphenylacetylene, 1.1 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.).
-
Add a suitable solvent, typically a mixture of anhydrous tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the mono-alkynylated intermediate.
-
Step 2: Suzuki Coupling to Form the Final Product
The remaining chlorine atom is then substituted using a Suzuki-Miyaura coupling.
-
Reaction Scheme:
-
1-Chloro-2,5-difluoro-3-((4-alkylphenyl)ethynyl)benzene + 4-alkoxyphenylboronic acid → 4'-Alkyl-2,4-difluoro-4''-alkoxy-1-(phenylethynyl)-1',3'-biphenyl
-
-
Experimental Protocol:
-
Follow the procedure outlined in Protocol 1, Step 2, using the mono-alkynylated intermediate from the Sonogashira reaction as the starting material.
-
Diagram of Sequential Sonogashira and Suzuki Coupling Workflow
Caption: Workflow for the synthesis of a fluorinated tolane-based liquid crystal.
Characterization of the Synthesized Liquid Crystal Materials
Thorough characterization is essential to confirm the structure and evaluate the mesomorphic properties of the newly synthesized compounds.
Structural Characterization
Standard spectroscopic techniques are employed to verify the chemical structure of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure and the successful incorporation of the various aromatic rings and substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.
Mesomorphic and Physical Property Characterization
The liquid crystalline properties are investigated using the following techniques:
-
Polarized Optical Microscopy (POM): POM is used to observe the different liquid crystal phases (e.g., nematic, smectic) and their characteristic textures as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures (e.g., melting point, clearing point) and the associated enthalpy changes.[9]
The following table summarizes the expected physical properties of a representative fluorinated terphenyl liquid crystal synthesized from this compound.
| Property | Expected Value Range |
| Phase Transitions (°C) | |
| Crystal to Nematic (TCN) | 50 - 100 |
| Nematic to Isotropic (TNI) | 150 - 250 |
| Dielectric Anisotropy (Δε) | -3.0 to -7.0 |
| Birefringence (Δn) | 0.15 - 0.25 |
| Viscosity (mPa·s) | 20 - 40 |
Note: The actual values will depend on the specific alkyl and alkoxy chain lengths of the terminal groups.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced, fluorinated liquid crystal materials. Its unique substitution pattern allows for the regioselective and sequential introduction of different aromatic moieties through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a robust framework for researchers and scientists to develop novel terphenyl and tolane-based liquid crystals with tailored properties for next-generation display technologies. The ability to precisely engineer the molecular structure by leveraging the reactivity of this starting material opens up new avenues for the design of high-performance liquid crystals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. NEMATIC LIQUID CRYSTAL COMPOSITION AND LIQUID CRYSTAL DISPLAY DEVICE USING SAME - Patent 2933308 [data.epo.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 1,3-Dichloro-2,5-difluorobenzene in Agrochemical Synthesis
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by fluorine—including enhanced metabolic stability, increased lipophilicity, and altered binding affinities—can dramatically improve the efficacy and bioavailability of active ingredients.[1] 1,3-Dichloro-2,5-difluorobenzene is a highly functionalized aromatic building block poised for the synthesis of complex, high-value agrochemicals. Its specific substitution pattern of two chlorine and two fluorine atoms provides a versatile platform for controlled chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) pathways.
This guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical intermediates. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind critical experimental choices, offering researchers a practical framework for leveraging this important reagent.
Core Chemical Principles: Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation.[2] Instead, it proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A potent nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case), breaking the ring's aromaticity. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3]
-
Elimination & Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The presence of four strongly electron-withdrawing halogen atoms makes the benzene ring highly electrophilic, or "activated," and stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the reaction.[3][4] A crucial aspect of SNAr chemistry is that the reaction rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[3]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Focus: Synthesis of a Core Phenylaniline Intermediate
A common strategy in agrochemical synthesis is the construction of a substituted aniline, which can then be elaborated into various active ingredient classes, such as benzoylurea insecticides. Benzoylureas, like fluazuron and chlorfluazuron, function as potent insect growth regulators by inhibiting chitin biosynthesis.[5][6][7] While their structures are complex, they often derive from the coupling of a substituted aniline with a benzoyl isocyanate.[8][9]
Here, we present a robust, two-step protocol for converting this compound into 3,5-dichloro-2,4-difluoroaniline , a valuable intermediate for further derivatization.
Caption: Synthetic workflow for producing a key aniline intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dichloro-2,5-difluoro-4-nitrobenzene
This protocol describes the electrophilic aromatic substitution (nitration) of the starting material. The position of nitration is directed by the existing halogen substituents.
Causality Behind Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the classic and highly effective reagent for nitrating deactivated aromatic rings. Sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's deactivation by the halogens.
-
Temperature Control: The reaction is exothermic and must be carefully controlled. Maintaining a low temperature (0-10 °C) during the addition of the substrate minimizes the formation of unwanted byproducts and ensures reaction safety.
| Parameter | Value |
| Reagents | This compound, Fuming Nitric Acid (90%), Sulfuric Acid (98%) |
| Molar Ratio | Substrate : HNO₃ : H₂SO₄ = 1 : 1.5 : 3.0 |
| Solvent | None (Sulfuric acid acts as the solvent) |
| Temperature | 0-10 °C (addition), 40-50 °C (reaction) |
| Reaction Time | 2-4 hours |
| Workup | Ice-water quench, filtration |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 150 mL of concentrated sulfuric acid (98%).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Nitronium Ion Formation: Slowly add 7.0 mL (1.5 eq) of fuming nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes.
-
Substrate Addition: In a separate beaker, dissolve 18.3 g (0.1 mol, 1.0 eq) of this compound in 50 mL of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to 40-50 °C and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the pale yellow solid product in a vacuum oven at 50 °C to a constant weight. The product can be used in the next step without further purification or recrystallized from ethanol if desired.
Protocol 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline
This protocol details the reduction of the nitro group to an amine using a classic Béchamp reduction.
Causality Behind Experimental Choices:
-
Reducing System: Iron powder in the presence of an acidic catalyst (ammonium chloride) and a water/ethanol co-solvent is a cost-effective, scalable, and highly efficient method for reducing aromatic nitro compounds. It is generally preferred in industrial settings over catalytic hydrogenation or more expensive reagents like SnCl₂ for this type of transformation.
-
Ammonium Chloride: Acts as a mild acid to activate the iron surface and as an electrolyte. It helps prevent the formation of passivating iron oxide layers.
-
Ethanol Co-solvent: Increases the solubility of the organic nitro compound in the aqueous reaction medium, improving reaction rates.
| Parameter | Value |
| Reagents | 1,3-Dichloro-2,5-difluoro-4-nitrobenzene, Iron powder (<100 mesh), Ammonium Chloride |
| Molar Ratio | Substrate : Fe : NH₄Cl = 1 : 3.0 : 0.25 |
| Solvent | Ethanol / Water (3:1 v/v) |
| Temperature | 70-80 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Workup | Basification, filtration, extraction |
| Expected Yield | 90-98% |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 22.8 g (0.1 mol, 1.0 eq) of 1,3-dichloro-2,5-difluoro-4-nitrobenzene, 150 mL of ethanol, and 50 mL of water.
-
Reagent Addition: Add 16.8 g (0.3 mol, 3.0 eq) of iron powder and 1.3 g (0.025 mol, 0.25 eq) of ammonium chloride to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting nitro compound spot. The reaction is typically complete in 3-5 hours.
-
Workup (Basification): Once the reaction is complete, cool the mixture to room temperature and add a 20% aqueous sodium carbonate solution until the pH is basic (pH 8-9). This neutralizes the solution and precipitates iron salts.
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoroaniline as an oil or low-melting solid, which can be purified further by vacuum distillation or recrystallization.
Conclusion
This compound serves as an exemplary starting material for accessing high-value agrochemical intermediates. The protocols detailed herein for the synthesis of 3,5-dichloro-2,4-difluoroaniline demonstrate a reliable and scalable pathway that relies on fundamental, well-understood chemical transformations. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively and safely utilize this versatile building block to construct novel and efficacious agrochemical candidates. The resulting aniline is primed for subsequent coupling reactions, opening the door to a wide array of potential active ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 6. CN101906070A - Method for chemically synthesizing fluazuron - Google Patents [patents.google.com]
- 7. CN115772118A - Preparation method of fluazuron - Google Patents [patents.google.com]
- 8. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
Application Note: Synthesis of Novel Herbicidal Scaffolds from 1,3-Dichloro-2,5-difluorobenzene
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery of novel herbicidal compounds with diverse modes of action. Fluorinated aromatic compounds are pivotal starting materials in modern agrochemical synthesis due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. This guide details synthetic strategies and protocols for creating novel herbicidal candidates from 1,3-dichloro-2,5-difluorobenzene (CAS: 2367-80-8), a versatile and highly functionalized building block.[1] We will focus on its application in synthesizing analogs of two commercially significant herbicide classes: Acetyl-CoA Carboxylase (ACCase) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors. The protocols are grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for assembling these complex molecules.
Introduction: The Strategic Value of this compound
This compound is a C₆H₂Cl₂F₂ aromatic compound with a molecular weight of 182.98 g/mol .[1] Its structure is primed for synthetic diversification for several key reasons:
-
Multiple Reaction Sites: It possesses four halogen atoms, each a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Activation: The electron-withdrawing nature of the four halogens activates the benzene ring towards nucleophilic attack, facilitating reactions that would otherwise be difficult.
-
Differential Reactivity: Fluorine atoms are often better leaving groups than chlorine in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. This potential for regioselective substitution allows for controlled, stepwise synthesis.
This document provides two detailed protocols for leveraging these properties to synthesize potential herbicidal scaffolds. The methodologies are designed to be robust and adaptable, serving as a foundational guide for discovery chemistry programs.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for functionalizing this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is viable because the benzene ring is "electron-poor" due to the inductive effect of the four halogen substituents. The mechanism proceeds via a two-step addition-elimination process.
-
Addition: A nucleophile (Nu⁻) attacks the aromatic ring at a carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is the rate-determining step, and it is enhanced by electron-withdrawing groups (like halogens) at the ortho and para positions relative to the point of attack.[2][3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthetic Protocol 1: Aryloxyphenoxypropionate (AOPP) Analogs as ACCase Inhibitors
Aryloxyphenoxypropionates (AOPPs), often called "FOPs," are a vital class of herbicides that selectively control grass weeds in broadleaf crops.[4] They function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in plants.[4][5] The core structure consists of a substituted aromatic ring linked via an ether bond to a phenoxypropionate moiety. Here, we outline a protocol to synthesize novel AOPP analogs where the substituted ring is derived from this compound.
Synthetic Workflow
The synthesis is a one-step SNAr reaction between this compound and an alkyl (R)-2-(4-hydroxyphenoxy)propanoate. The reaction is predicted to proceed via the displacement of one of the fluorine atoms, which are generally more activated leaving groups in SNAr chemistry than chlorine.
Caption: Workflow for the synthesis of novel AOPP analogs.
Detailed Experimental Protocol
Objective: To synthesize an alkyl (R)-2-(4-((3,5-dichloro-4-fluorophenyl)oxy)phenoxy)propanoate analog.
Materials:
-
This compound (1.0 eq)
-
Alkyl (R)-2-(4-hydroxyphenoxy)propanoate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and alkyl (R)-2-(4-hydroxyphenoxy)propanoate.
-
Add anhydrous DMF to dissolve the reactants (approx. 5-10 mL per gram of starting material).
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Causality: A polar aprotic solvent like DMF is used to dissolve the reactants and the ionic base. The elevated temperature provides the necessary activation energy for the SNAr reaction. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, generating the nucleophile in situ.[4]
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Representative Data
| Parameter | Value |
| Reactant 1 | This compound (1.83 g, 10 mmol) |
| Reactant 2 | Methyl (R)-2-(4-hydroxyphenoxy)propanoate (2.06 g, 10.5 mmol) |
| Base | K₂CO₃ (2.76 g, 20 mmol) |
| Solvent | Anhydrous DMF (40 mL) |
| Temperature | 75 °C |
| Reaction Time | 8 hours |
| Hypothetical Yield | ~75-85% |
| Appearance | White to off-white solid |
Synthetic Protocol 2: Diphenyl Ether Analogs as PPO Inhibitors
Diphenyl ether herbicides are a major class of Protoporphyrinogen Oxidase (PPO) inhibitors.[6][7] They block the synthesis of chlorophyll, leading to the rapid accumulation of phototoxic intermediates, which cause membrane damage and cell death in susceptible plants.[8][9] The synthesis typically involves forming a diaryl ether bond, a reaction well-suited for this compound.
Synthetic Strategy
This protocol describes a direct SNAr reaction between this compound and a substituted phenol, such as 3-hydroxypyridine or 4-nitrophenol, which are common moieties in PPO inhibitors.[10] The choice of the phenol allows for extensive Structure-Activity Relationship (SAR) studies.[10][11][12]
Detailed Experimental Protocol
Objective: To synthesize a 1-(3,5-dichloro-4-fluorophenoxy)-4-nitrobenzene analog.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.0 eq)
-
Potassium Fluoride (KF) on Alumina or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask fitted with a Dean-Stark trap and reflux condenser, combine this compound, 4-nitrophenol, and the base (KF/Alumina or Cs₂CO₃).
-
Add DMSO as the solvent and a small amount of toluene to act as an azeotroping agent.
-
Heat the mixture to reflux (approx. 140-150 °C) to remove any trace amounts of water via the Dean-Stark trap.
-
Causality: The reaction must be anhydrous as water can compete as a nucleophile. A high-boiling polar aprotic solvent like DMSO is required for this less reactive nucleophile. A stronger base like spray-dried KF or Cs₂CO₃ is often necessary to facilitate the reaction with phenols.[13]
-
-
After removing the toluene, maintain the reaction at high temperature (e.g., 150 °C) and monitor its progress by TLC or GC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture and dilute with toluene and water.
-
Separate the organic layer, and extract the aqueous layer with more toluene.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
-
Characterize the final product by NMR, HRMS, and melting point analysis.
Representative Data
| Parameter | Value |
| Reactant 1 | This compound (1.83 g, 10 mmol) |
| Reactant 2 | 4-Nitrophenol (1.39 g, 10 mmol) |
| Base | Cs₂CO₃ (4.89 g, 15 mmol) |
| Solvent | Anhydrous DMSO (30 mL) |
| Temperature | 150 °C |
| Reaction Time | 18 hours |
| Hypothetical Yield | ~60-75% |
| Appearance | Pale yellow solid |
Conclusion and Future Directions
This compound serves as an excellent starting platform for the synthesis of novel herbicidal candidates. The protocols detailed herein provide robust and adaptable methods for generating libraries of AOPP and PPO inhibitor analogs through well-established SNAr chemistry. The differential reactivity of the halogen atoms offers opportunities for further selective functionalization to fine-tune the biological activity and crop selectivity. Future work should focus on exploring the full scope of nucleophiles that can be employed and conducting thorough biological screening of the synthesized compounds to establish comprehensive structure-activity relationships.
References
- 1. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors | Bentham Science [eurekaselect.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5492875A - Catalyst for nucleophilic aromatic substitutions - Google Patents [patents.google.com]
The Strategic Application of 1,3-Dichloro-2,5-difluorobenzene in the Synthesis of High-Performance Organic Solar Cell Materials
Introduction: The Critical Role of Halogenation in Organic Photovoltaics
In the pursuit of efficient and stable organic solar cells (OSCs), the molecular design of donor and acceptor materials is of paramount importance. Halogenation of the constituent aromatic building blocks has emerged as a powerful strategy to fine-tune the optoelectronic and morphological properties of these materials.[1][2] The incorporation of fluorine and chlorine atoms, in particular, can profoundly influence frontier molecular orbital energy levels, intermolecular packing, and blend morphology, all of which are critical determinants of device performance.[3][4]
1,3-Dichloro-2,5-difluorobenzene is a key building block that offers a unique combination of electronic and steric effects. The two fluorine atoms, being highly electronegative, effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials.[5][6] This can lead to a higher open-circuit voltage (Voc) in the final solar cell device. The chlorine atoms, while also electron-withdrawing, are more polarizable and can promote favorable intermolecular interactions, potentially leading to improved charge mobility.[1] Furthermore, the specific substitution pattern of this compound can be exploited to control the regioselectivity of subsequent cross-coupling reactions, enabling the synthesis of well-defined polymer and small molecule architectures.
This application note provides a detailed guide for the synthesis of a key intermediate derived from this compound and its subsequent polymerization to yield a donor-acceptor type polymer suitable for use in high-performance organic solar cells. The protocols are designed for researchers and scientists in the fields of materials chemistry and organic electronics.
Synthetic Strategy: From Building Block to Polymer
The overall synthetic strategy involves a two-stage process. First, this compound is used as a precursor to synthesize a key monomer, a distannylated benzodithiophene (BDT) derivative. This BDT monomer is a widely used electron-rich unit in high-performance polymer donors.[7][8] In the second stage, this BDT monomer is copolymerized with an electron-deficient comonomer via Stille cross-coupling polymerization to afford the final donor-acceptor polymer.
Caption: Synthetic workflow from this compound to a donor-acceptor polymer.
PART 1: Synthesis of the Distannylated Benzodithiophene Monomer
This protocol details the synthesis of a key building block, a distannylated benzodithiophene (BDT) monomer, starting from this compound. This multi-step synthesis involves the formation of a thiophene-flanked intermediate, followed by the construction of the BDT core and subsequent distannylation.
Protocol 1: Synthesis of the Distannylated BDT Monomer
Materials:
-
This compound
-
Methyl thioglycolate
-
Sodium methoxide
-
N-Bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi)
-
Trimethyltin chloride (Me3SnCl)
-
Anhydrous solvents (Methanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Synthesis of the Thiophene-flanked Intermediate:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium methoxide (2.2 eq.) and methyl thioglycolate (2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed using a standard saponification procedure (e.g., NaOH in methanol/water) followed by acidification to yield the dicarboxylic acid.
-
This dicarboxylic acid is then cyclized to form the thiophene rings using a suitable reagent like phosphorus pentasulfide (P4S10).
-
-
Formation of the Benzodithiophene (BDT) Core:
-
The thiophene-flanked intermediate is then subjected to an oxidative cyclization reaction to form the planar BDT core. This is typically achieved using a strong oxidizing agent like iron(III) chloride (FeCl3) in an inert solvent.
-
-
Distannylation of the BDT Core:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the BDT core (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq.) and stir for 1 hour at -78 °C.
-
Add trimethyltin chloride (2.5 eq.) and allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with hexane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from methanol or column chromatography on silica gel to afford the pure distannylated BDT monomer.
-
PART 2: Stille Polymerization for the Donor-Acceptor Polymer
This protocol describes the palladium-catalyzed Stille cross-coupling polymerization of the previously synthesized distannylated BDT monomer with a dibrominated electron-deficient comonomer, such as a derivative of benzothiadiazole (BT) or diketopyrrolopyrrole (DPP).
Protocol 2: Stille Polymerization
Materials:
-
Distannylated BDT monomer (from Protocol 1)
-
Dibrominated electron-deficient comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous and degassed chlorobenzene or toluene
-
Standard glassware for polymerization
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube, add the distannylated BDT monomer (1.0 eq.), the dibrominated comonomer (1.0 eq.), Pd2(dba)3 (0.02 eq.), and P(o-tol)3 (0.08 eq.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous and degassed chlorobenzene via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
To remove catalyst residues and oligomers, the polymer is subjected to Soxhlet extraction with methanol, acetone, and hexane.
-
The purified polymer is then dissolved in a small amount of hot chlorobenzene and reprecipitated into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Caption: Catalytic cycle for the Stille cross-coupling polymerization.
Characterization and Expected Properties
The synthesized polymer should be characterized by standard techniques to confirm its structure and properties.
| Property | Analytical Technique | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) > 20 kDa with a polydispersity index (PDI) between 1.5 and 2.5. |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Peaks corresponding to the aromatic protons and carbons of the BDT and comonomer units. |
| Optical Properties | UV-Vis Spectroscopy | Broad absorption spectrum in the visible region, indicative of intramolecular charge transfer. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels, which should be suitable for efficient charge transfer with common non-fullerene acceptors. |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of high-performance donor-acceptor polymers for organic solar cell applications. The strategic placement of fluorine and chlorine atoms allows for precise tuning of the electronic properties and intermolecular interactions of the resulting materials. The provided protocols for the synthesis of a key distannylated BDT monomer and its subsequent Stille polymerization offer a robust pathway to novel materials for next-generation organic photovoltaics. Careful control of reaction conditions and rigorous purification are essential to obtain polymers with the desired molecular weight and purity for optimal device performance.
References
- 1. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 2. Design and synthesis of non-fused non-fullerene acceptors containing naphthobisthiadiazole for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichloro-2,5-difluorobenzene and its Derivatives
Welcome to the technical support center for the synthesis of 1,3-dichloro-2,5-difluorobenzene and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable fluorinated aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments.
The unique substitution pattern of this compound makes it a challenging yet crucial building block in medicinal chemistry and materials science. The presence of four halogen substituents, including two highly electronegative fluorine atoms, significantly influences the reactivity of the aromatic ring, presenting specific hurdles in its synthesis. This guide addresses the most common challenges in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding synthetic strategy, safety, and common pitfalls.
Q1: What are the primary synthetic routes to this compound?
The most established and frequently utilized method for introducing fluorine onto an aromatic ring, especially when starting from an aniline precursor, is the Balz-Schiemann reaction .[1][2] This reaction involves two key steps:
-
Diazotization: The conversion of a primary aromatic amine (e.g., a corresponding dichloro-difluoroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). For fluorination, fluoroboric acid (HBF₄) is typically used to form the relatively stable diazonium tetrafluoroborate salt.[3]
-
Decomposition: The subsequent thermal or photochemical decomposition of the isolated diazonium salt to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[4][5]
Alternative methods, such as halogen-exchange (Halex) fluorination on a polychlorinated benzene precursor, are also possible but often require harsh conditions and can suffer from a lack of selectivity.[6]
Q2: I am planning a Balz-Schiemann reaction. What are the most critical safety precautions?
Safety is paramount due to the inherent instability of diazonium salts. The primary risks are thermal shock and explosion, especially when the salts are dry.[3]
-
Temperature Control: Diazotization is highly exothermic and must be conducted at low temperatures (typically 0–5 °C) to prevent premature decomposition of the diazonium salt.[7]
-
Isolation and Handling: Never scrape or apply friction to dried diazonium salts. While diazonium tetrafluoroborates are among the more stable variants, they are still energetic materials. When possible, consider using them in solution without isolation.
-
Scale: Always perform initial experiments on a small scale. Scaling up requires a thorough safety assessment and potentially the use of continuous-flow reactors, which mitigate risk by minimizing the amount of hazardous intermediate present at any given time.[8]
-
Decomposition Step: The thermal decomposition can be highly exothermic and release gaseous byproducts (N₂ and BF₃).[3] Ensure the setup is well-ventilated and allows for controlled heating and gas evolution.
Q3: Why is my Balz-Schiemann reaction yield so low?
Low yields are a frequent challenge and can stem from several factors:[3]
-
Incomplete Diazotization: The starting amine may be impure or not fully dissolved, or the nitrous acid may have decomposed.
-
Premature Decomposition: The diazonium salt may be particularly unstable due to strong electron-withdrawing groups on the aromatic ring.[9]
-
Side Reactions: The diazonium intermediate can react with water to form phenols or engage in coupling reactions to form unwanted azo compounds.[9]
-
Inefficient Decomposition: The temperature of pyrolysis might be too low for efficient conversion or too high, leading to tar formation.
The troubleshooting section below provides detailed solutions for these issues.
Q4: Can I use a Sandmeyer-type reaction to introduce the fluorine atoms?
The classic Sandmeyer reaction uses copper(I) salts (e.g., CuCl, CuBr) to catalyze the conversion of a diazonium salt to the corresponding aryl chloride or bromide.[10][11] The Balz-Schiemann reaction is conceptually similar but is typically not referred to as a Sandmeyer reaction because it does not require a metal catalyst.[10] While copper-catalyzed fluorination reactions exist, the Balz-Schiemann reaction remains the more traditional and direct method for converting an aniline to an aryl fluoride via a diazonium salt.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low Yield or No Product in the Diazotization Step
| Possible Cause | Explanation & Validation | Recommended Solution |
| Incomplete Dissolution of Amine Precursor | The aromatic amine, especially with multiple halogen substituents, may have poor solubility in the acidic medium. If the amine is not fully dissolved, it cannot react to form the diazonium salt. Visually inspect the solution for suspended solids before adding sodium nitrite. | Use a co-solvent like acetic acid or ethanol to improve solubility. Ensure vigorous stirring. |
| Incorrect Temperature Control | The reaction is highly exothermic. If the temperature rises above 5-10 °C, the newly formed diazonium salt can decompose, or nitrous acid can disproportionate.[7] Monitor the internal temperature constantly with a calibrated thermometer. | Pre-cool all reagents. Add the sodium nitrite solution slowly and dropwise, ensuring the temperature remains stable. Use an efficient cooling bath (e.g., ice-salt). |
| Degradation of Nitrous Acid | Sodium nitrite solutions can degrade over time. Nitrous acid (HONO) is unstable and must be generated in situ. | Always use a freshly prepared aqueous solution of high-purity sodium nitrite. |
| Formation of Side Products | If the concentration of nitrous acid is too low, the diazonium salt can couple with unreacted amine to form diazoamino compounds (azo dyes). This is often indicated by the formation of a brightly colored precipitate. | Ensure a slight molar excess (1.05-1.1 equivalents) of sodium nitrite is used. Maintain a sufficiently acidic environment to suppress coupling. |
Problem 2: Violent or Uncontrolled Decomposition During Pyrolysis
| Possible Cause | Explanation & Validation | Recommended Solution |
| Rapid Heating | The thermal decomposition of diazonium salts has a high activation energy but is extremely exothermic once initiated. Rapid heating can lead to a runaway reaction.[3] | Heat the diazonium salt slowly and evenly. For solid-state pyrolysis, mixing the salt with an inert solid like sand can help dissipate heat. |
| Solvent Choice | Performing the pyrolysis without a solvent (neat) increases the risk of localized overheating and violent decomposition. | Use a high-boiling, inert solvent (e.g., chlorobenzene, hexane, or even the product itself as a co-solvent) to allow for better temperature control and a more gradual reaction.[5][8] |
| Alternative Decomposition Methods | Thermal decomposition is not the only option. Photochemical methods can offer a milder alternative. | Consider photochemical decomposition using a UV lamp. This can often be done at lower temperatures, reducing the risk of thermal runaway and tar formation.[3][4] |
Problem 3: Product Contaminated with Impurities
| Possible Cause | Explanation & Validation | Recommended Solution |
| Phenolic Byproducts | The diazonium cation (Ar-N₂⁺) is a potent electrophile and can be attacked by nucleophiles, including water, to form phenols (Ar-OH). Analyze the crude product by GC-MS or NMR to identify phenolic impurities. | Meticulously dry the diazonium salt before decomposition. If performing the reaction in a solvent, ensure the solvent is anhydrous. |
| Proto-dediazoniation | The diazonium group is replaced by a hydrogen atom, leading to a de-aminated byproduct (e.g., 1,3-dichlorobenzene). This is more common in the presence of a hydrogen donor like ethanol. | Avoid using alcohols as solvents in the diazotization step if possible. If a co-solvent is needed, use glacial acetic acid. |
| Isomeric Byproducts | If the starting material is not isomerically pure, the final product will be a mixture. In some cases, rearrangement reactions can occur, though this is less common with the Balz-Schiemann reaction. | Confirm the purity of the starting amine precursor by NMR and GC-MS before starting the synthesis. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Illustrative Synthesis via Balz-Schiemann Reaction
Disclaimer: This is a representative protocol. All new syntheses should be performed on a small scale first, with appropriate safety precautions.
Step 1: Diazotization of 3,5-Dichloro-2,4-difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-dichloro-2,4-difluoroaniline (1 equivalent).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add fluoroboric acid (HBF₄, ~48% aqueous solution, 2.5-3.0 equivalents) while maintaining the internal temperature below 5 °C. Stir until a homogeneous slurry is formed.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-60 minutes, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting precipitate is the diazonium tetrafluoroborate salt.
-
Isolate the salt by vacuum filtration. Wash the filter cake sequentially with cold 5% HBF₄, cold methanol, and finally cold diethyl ether to facilitate drying.
-
Dry the isolated salt in vacuo at room temperature, away from light and heat. CRITICAL: Do not use high heat. The salt is potentially explosive.
Step 2: Thermal Decomposition
-
Place the dried diazonium salt in a flask equipped with a condenser and a gas outlet connected to a basic scrubber (to neutralize the BF₃ gas produced).
-
Heat the flask gently and slowly in an oil bath. Decomposition typically begins between 100-200 °C, evidenced by the evolution of nitrogen gas.[3]
-
Continue heating until gas evolution ceases. The crude product will remain in the flask as a liquid or solid.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key stages of the Balz-Schiemann synthesis.
Caption: General workflow for the Balz-Schiemann reaction.
Troubleshooting Decision Tree
If you encounter a failed or low-yielding reaction, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 1,3-Dichloro-2,5-difluorobenzene
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development who are working with derivatives of 1,3-dichloro-2,5-difluorobenzene. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during your experimental work. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: I have performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine. My crude product shows multiple spots on the TLC plate. What are the likely impurities?
A1: In a typical SNAr with an amine on this substrate, you can anticipate several common impurities:
-
Unreacted Starting Material: this compound may persist if the reaction has not gone to completion.
-
Monosubstituted Isomers: Depending on the reaction conditions, you may have a mixture of the desired monosubstituted product and its isomer.
-
Disubstituted Product: If the reaction is pushed too hard (e.g., high temperature, long reaction time, or excess nucleophile), you may form the disubstituted product where both chlorine atoms have been replaced.
-
Byproducts from the Base: The base used in the reaction (e.g., K₂CO₃, Et₃N) can sometimes lead to side reactions or be challenging to remove completely during work-up.[1]
Q2: My Suzuki coupling reaction with this compound is complete, but I'm struggling to remove the palladium catalyst and phosphine ligands. What are the best practices for this?
A2: Residual palladium and phosphine ligands are common challenges in cross-coupling reactions. Here are some effective strategies:
-
Aqueous Washes: A standard work-up involving washes with aqueous solutions like ammonium chloride or sodium carbonate can help remove some of the inorganic byproducts and salts.[2]
-
Filtration through Celite or Silica: Passing your crude product through a short plug of silica gel or Celite can effectively remove a significant portion of the palladium catalyst.[2]
-
Specialized Scavengers: For very low levels of palladium contamination, consider using solid-supported scavengers like SiliaMetS® Thiol or N-acetyl cysteine, which can be added to the crude product solution and then filtered off.
-
Oxidative Work-up: In some cases, a mild oxidative work-up (e.g., with a small amount of hydrogen peroxide) can help to oxidize the phosphine ligands to their more polar phosphine oxides, which are often easier to remove by chromatography or extraction.
Q3: I am trying to purify a solid derivative of this compound by recrystallization, but it keeps "oiling out." What can I do?
A3: "Oiling out" during recrystallization occurs when the solute comes out of solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Slower Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can favor the formation of an oil.[3]
-
Solvent System Modification: You may need to adjust your solvent system. If using a single solvent, try adding a small amount of a co-solvent in which your compound is less soluble to induce crystallization. For two-solvent systems, ensure you are not adding the anti-solvent too quickly.[4][5]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying derivatives of this compound. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | The polarity of the isomeric products is very similar. | * Optimize Solvent System: Use a solvent system with lower polarity to increase the difference in retention times. A shallow gradient can also improve resolution.[6] * Change Stationary Phase: Consider using a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) or biphenyl column, which can offer alternative interactions (π-π, dipole-dipole) to enhance separation of aromatic isomers.[7] |
| Product is Unstable on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | * Use a Different Adsorbent: Try using a more neutral or basic adsorbent like alumina or Florisil.[3] * Deactivate the Silica: You can pre-treat the silica gel with a small amount of a base, such as triethylamine, mixed into the eluent.[3] |
| Product Elutes Too Quickly or Not at All | The chosen eluent system is either too polar or not polar enough. | * Systematic Solvent Screening: Perform a systematic screen of solvent systems using thin-layer chromatography (TLC) to find an eluent that gives your product an Rf value of approximately 0.2-0.4.[8] * Gradient Elution: If a single solvent system is not effective, a gradient elution from a non-polar to a more polar solvent system can be used to first elute non-polar impurities and then your product.[2] |
| Band Tailing | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | * Add a Modifier: For basic compounds like amines, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape. For acidic compounds, a small amount of acetic or formic acid can be beneficial. * Reduce Sample Load: Overloading the column is a common cause of tailing. Ensure you are not exceeding the capacity of your column. |
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure solid products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | * Select a Different Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] * Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5] * Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent to reach the saturation point. |
| Crystals are Colored or Impure | Colored impurities are co-crystallizing with the product. Insoluble impurities were not removed. | * Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before cooling. * Hot Filtration: If there are insoluble impurities in your crude product, perform a hot gravity filtration of the saturated solution before allowing it to cool.[5] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation is inhibited. | * Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound. * Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. |
Detailed Experimental Protocols
Protocol 1: Purification of a Monosubstituted Amine from an SNAr Reaction
This protocol outlines a general procedure for the purification of a product from the reaction of this compound with a primary or secondary amine.
1. Work-up Procedure: a. After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 1M HCl) if the starting amine is basic, and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
2. Purification by Flash Column Chromatography: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. b. Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexane. c. Loading: Carefully add the silica-adsorbed crude product to the top of the column. d. Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. Collect fractions and monitor by TLC. e. Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of a Biaryl Product from a Suzuki Coupling Reaction
This protocol provides a general method for purifying the product of a Suzuki coupling between this compound and a boronic acid.
1. Work-up Procedure: a. Upon reaction completion, cool the mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and water. c. Filter the mixture through a pad of Celite to remove the palladium catalyst.[2] d. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]
2. Purification by Recrystallization: a. Solvent Selection: Test various solvent systems to find one that dissolves the crude product when hot but gives low solubility at room temperature. Common choices for biaryl compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane or toluene/hexane.[4][9] b. Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent. c. Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration. d. Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. e. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Workflow for Troubleshooting Poor Separation in Flash Chromatography
Caption: Decision tree for troubleshooting poor separation in flash chromatography.
Logical Flow for Purification Method Selection
Caption: A logical workflow for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. escholarship.org [escholarship.org]
- 6. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 10. 1-Chloro-2,5-difluorobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Selective Chlorination of Dichlorodifluorobenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: avoiding over-chlorination in reactions involving dichlorodifluorobenzene substrates. The principles and strategies discussed here are designed to enhance reaction control, improve yield of the desired monochlorinated product, and ensure the scientific integrity of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chlorination of dichlorodifluorobenzenes.
Q1: Why are dichlorodifluorobenzenes susceptible to over-chlorination?
A1: Dichlorodifluorobenzenes possess a unique electronic profile that makes them challenging substrates for selective monochlorination. The fluorine atoms are strongly electron-withdrawing and deactivating, while the chlorine atoms are also deactivating but are ortho-, para-directing.[1][2] This complex interplay of inductive and resonance effects means that after the first electrophilic chlorination, the resulting trichlorodifluorobenzene product may still be sufficiently reactive to undergo a second chlorination, especially under harsh reaction conditions. The newly introduced chlorine atom further activates the ring at specific positions, potentially leading to a cascade of chlorination events if not properly controlled.
Q2: What is the primary mechanism for the chlorination of these aromatic rings?
A2: The chlorination of dichlorodifluorobenzenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][3][4] In this process, an electrophilic chlorine species (Cl⁺ or a polarized Cl-Cl bond complexed with a Lewis acid) is generated.[5][6][7][8] The π-electron system of the aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][9] A base in the reaction mixture then removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity and yielding the chlorinated product.[4][6]
Q3: How do the positions of the existing fluoro- and chloro-substituents influence where the next chlorine atom adds?
A3: The regioselectivity of the chlorination is dictated by the directing effects of the existing substituents. Both chlorine and fluorine are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. However, they are also deactivating groups, reducing the overall reactivity of the ring. The ultimate position of substitution is a complex outcome of balancing the directing effects of all four substituents and steric hindrance.[1][10] Computational models can be useful for predicting the most likely sites of reaction by identifying the positions with the lowest free energies for protonation, which correlate with the most nucleophilic centers.[11]
Section 2: Troubleshooting Guide for Over-Chlorination
This guide provides specific, actionable solutions to common problems encountered during the chlorination of dichlorodifluorobenzenes.
Problem: My reaction yields a significant amount of tetrachlorodifluorobenzene and other polychlorinated species.
This is a classic case of over-chlorination, where the reaction does not stop at the desired monochlorination stage.
Potential Cause 1: The Chlorinating Agent is Too Reactive.
-
Explanation: Highly reactive chlorinating agents, such as chlorine gas (Cl₂) paired with a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃), generate a highly potent electrophile.[3][4][6][9] This can be aggressive enough to chlorinate the already deactivated dichlorodifluorobenzene ring and then rapidly chlorinate the monochlorinated product as well.
-
Solution: Switch to a milder, more selective chlorinating agent.
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that serves as a source of electrophilic chlorine.[12][13] It is generally less reactive than the Cl₂/Lewis acid system and can provide much greater control, particularly for electron-rich or moderately activated substrates.[12][14][15] For deactivated rings like dichlorodifluorobenzenes, NCS may require activation with a protic acid (e.g., trifluoroacetic acid) or a mild Lewis acid.[14]
-
Sulfuryl Chloride (SO₂Cl₂): This liquid reagent can be used for chlorination and is often more selective than chlorine gas.[16][17] Its reactivity can be tuned by the choice of catalyst and reaction temperature, offering a middle ground between the high reactivity of Cl₂/FeCl₃ and the mildness of NCS.[18][19][20]
-
Potential Cause 2: Reaction Temperature is Too High.
-
Explanation: Higher temperatures increase the rate of all reactions, including the undesired second chlorination. Electrophilic aromatic substitutions have activation energy barriers, and providing excess thermal energy can easily overcome the barrier for the second chlorination, reducing selectivity.
-
Solution: Carefully control and lower the reaction temperature.
-
Perform the reaction at 0°C or even lower temperatures (e.g., -10°C to -20°C) to slow down the reaction rates.
-
Add the chlorinating agent slowly and portion-wise to maintain a low instantaneous concentration and better manage the reaction exotherm.
-
Potential Cause 3: Catalyst is Too Active or Used in Excess.
-
Explanation: Strong Lewis acids like AlCl₃ and FeCl₃ significantly increase the electrophilicity of the chlorinating agent.[3][4][8][21] While necessary to activate the reaction, their high activity can strip away selectivity.
-
Solution: Modify your catalyst strategy.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Stoichiometric amounts are often unnecessary and detrimental to selectivity.
-
Use a Milder Catalyst: Consider weaker Lewis acids (e.g., ZnCl₂, Fe(acac)₃) or shape-selective solid catalysts like zeolites.[22][23] Zeolites can impart regioselectivity by allowing only certain isomers to form within their porous structure.[24][25]
-
Problem: The reaction is selective for monochlorination, but the yield is very low.
This issue suggests that the reaction conditions are too mild to effectively chlorinate the deactivated dichlorodifluorobenzene starting material.
Potential Cause: Insufficient Electrophile Generation.
-
Explanation: The dichlorodifluorobenzene ring is significantly deactivated by its four halogen substituents. The reaction conditions must be vigorous enough to generate an electrophile that the ring is willing to attack.
-
Solution: Increase the reactivity of the system in a controlled manner.
-
If using a mild agent like NCS, add a catalytic amount of a strong protic acid (e.g., H₂SO₄, TfOH) to protonate the NCS and increase the electrophilicity of the chlorine atom.[14]
-
If using SO₂Cl₂, consider adding a co-catalyst to enhance the reaction rate.[16]
-
Gradually and carefully increase the reaction temperature while monitoring the product distribution by GC-MS or LC-MS to find the optimal balance between reactivity and selectivity.
-
Workflow for Troubleshooting Over-chlorination
The following diagram outlines a decision-making process for optimizing your chlorination reaction.
Caption: Troubleshooting decision tree for over-chlorination.
Section 3: Data and Protocols
Table 1: Comparison of Common Chlorinating Systems
| Chlorinating System | Typical Catalyst | Relative Reactivity | Selectivity Control | Key Considerations |
| Cl₂ Gas | FeCl₃, AlCl₃ | Very High | Poor to Moderate | Highly reactive, can be difficult to handle.[26][27] Prone to over-chlorination.[28] |
| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acids or None | High | Moderate to Good | Liquid, easier to handle than Cl₂ gas.[17] Reactivity can be tuned.[16][19] |
| N-Chlorosuccinimide (NCS) | Protic Acids (TFA, H₂SO₄) | Moderate | Good to Excellent | Solid, stable, and easy to handle.[12][13] Excellent for sensitive substrates.[15][29] |
Protocol: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol provides a starting point for the selective monochlorination of a deactivated dichlorodifluorobenzene substrate. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dichlorodifluorobenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in the reaction solvent.
-
Catalyst Addition (Optional but Recommended): To the main reaction flask, add a catalytic amount of trifluoroacetic acid (TFA) or sulfuric acid (0.1 eq) to activate the NCS.
-
Slow Addition: Add the NCS solution to the reaction mixture dropwise via a syringe pump over 1-2 hours. Maintain the internal temperature at or below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC. The reaction may take several hours to reach completion.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted NCS.
-
Work-up: Transfer the mixture to a separatory funnel, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired monochlorinated dichlorodifluorobenzene.
Diagram: Mechanism of NCS Chlorination
This diagram illustrates the activation of NCS by a protic acid and the subsequent electrophilic attack by the aromatic ring.
Caption: Acid-catalyzed NCS chlorination mechanism.
By carefully selecting the chlorinating agent, controlling the reaction temperature, and optimizing the catalyst system, researchers can successfully navigate the challenges of dichlorodifluorobenzene chemistry and achieve high selectivity for the desired monochlorinated products.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 8. quora.com [quora.com]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 17. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US5473084A - Chlorination process with high para selectivity - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. EP0313990A2 - Synthesis of 1,4-dichlorobenzene - Google Patents [patents.google.com]
- 26. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. isca.me [isca.me]
Technical Support Center: Functionalization of 1,3-Dichloro-2,5-difluorobenzene
Welcome to the technical support resource for the functionalization of 1,3-dichloro-2,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, electron-deficient aromatic building block in their synthetic campaigns. The unique substitution pattern of this molecule presents distinct challenges and opportunities in achieving high-yield, selective transformations.
This document moves beyond simple procedural outlines to provide in-depth troubleshooting advice, explain the chemical principles behind our recommendations, and offer validated protocols to serve as a strong foundation for your experimental design.
General Troubleshooting & FAQs
Before delving into reaction-specific issues, several universal factors can dramatically impact reaction yield and reproducibility.
Q1: My reaction is giving inconsistent yields batch-to-batch. What are the first things to check?
A: Consistency starts with your starting materials and setup.
-
Reagent Purity: Verify the purity of your this compound. Non-obvious impurities from its synthesis can interfere with catalytic or organometallic reactions. If in doubt, purification by distillation or column chromatography may be necessary.
-
Solvent Quality: For most of the reactions discussed, especially organometallic and palladium-catalyzed couplings, the use of dry, degassed solvents is non-negotiable. Oxygen and water are potent destroyers of catalysts and reactive intermediates. Invest in a solvent purification system or use freshly opened bottles of anhydrous, septum-sealed solvents.
-
Inert Atmosphere: Ensure your reaction vessel is properly purged of air. This is typically achieved by evacuating the flask and backfilling with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.
Q2: I'm observing a significant amount of dark, insoluble material (tar) in my reaction mixture. What is the likely cause?
A: Tar formation usually indicates decomposition of either the starting material or a reactive intermediate.
-
Thermal Instability: Overheating is a common cause. Are you monitoring the internal reaction temperature, or just the heating bath temperature? For exothermic reactions, the internal temperature can be significantly higher.
-
Base/Substrate Incompatibility: In lithiation reactions, strong organolithium bases can react with the solvent (e.g., THF) at temperatures above -70 °C.[1] In cross-coupling reactions, an overly strong base can degrade sensitive functional groups on your coupling partner or promote side reactions.
Section A: Directed ortho-Metalation (DoM) & Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization.[2][3] In this compound, the two equivalent protons at the C4 and C6 positions are activated by the adjacent halogen atoms, making them susceptible to deprotonation by a strong base.
Caption: Workflow for Directed ortho-Metalation (DoM).
DoM Troubleshooting Guide
Q: My lithiation reaction shows very low conversion, and I primarily recover the starting material. How can I improve deprotonation efficiency?
A: Incomplete deprotonation is typically an issue of insufficient basicity or suboptimal conditions.
-
Choice of Base: While n-BuLi is common, it may not be strong enough for full conversion. sec-BuLi or t-BuLi are stronger bases and can improve yields.[1] For substrates with sensitive functional groups, a hindered amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can be more effective and prevent nucleophilic attack.[1][4]
-
Temperature Control: Deprotonation must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the aryllithium intermediate.[4] Ensure the base is added slowly to the substrate solution to control any exotherm.
-
Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the effective basicity and accelerating the rate of metalation.[3]
Q: After adding my electrophile, I get a complex mixture of products or a low yield of the desired product. What could be wrong?
A: The electrophilic quench is a critical step that requires careful execution.
-
Reverse Addition: For highly reactive electrophiles, it is often best to add the generated aryllithium solution to a solution of the electrophile at -78 °C (reverse addition). This maintains a low concentration of the nucleophilic aryllithium, minimizing side reactions like multiple additions.
-
Electrophile Reactivity: Ensure your electrophile is reactive enough. For example, when installing a formyl group, using DMF (N,N-dimethylformamide) is a standard procedure. For iodination, molecular iodine (I₂) is effective.
-
Temperature Management: Do not allow the reaction to warm up prematurely. The quench should be performed at -78 °C, and the mixture should only be allowed to warm to room temperature after the electrophile has been fully consumed.
| Parameter | Recommendation | Rationale |
| Base | s-BuLi or LDA | Higher basicity ensures complete deprotonation where n-BuLi may be insufficient.[1] |
| Solvent | Anhydrous THF | Good solvating properties for organolithiums at low temperatures. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate.[4] |
| Additive | TMEDA (1.1 eq) | Breaks up alkyllithium aggregates, increasing reactivity and reaction rate.[3] |
Section B: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, are workhorse transformations in modern synthesis.[5] For this compound, the C-Cl bonds are significantly more reactive than the C-F bonds, allowing for selective functionalization at the C1 and C3 positions.[6]
Caption: Generalized catalytic cycle for Pd-cross coupling.
Cross-Coupling Troubleshooting Guide
Q: My Suzuki coupling reaction is sluggish and gives low yields. I suspect protodeboronation of my boronic acid. How can I mitigate this?
A: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids.[7]
-
Base Selection: Use a milder base. Strong bases like NaOH or KOH can accelerate protodeboronation. A weaker base like K₃PO₄ or K₂CO₃ is often a better choice.[7][8]
-
Solvent System: Minimize the amount of water in the reaction, or use a biphasic system (e.g., Toluene/Water) where the concentration of base in the organic phase is lower. Anhydrous conditions with a base like CsF can also be effective.
-
Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Q: I am attempting a Buchwald-Hartwig amination and see no product, only starting material. What is the most likely point of failure?
A: The amination of sterically hindered aryl chlorides is highly dependent on the catalyst system.
-
Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ are ineffective. You require a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the reductive elimination steps. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for these challenging couplings.[9]
-
Palladium Precatalyst: Using a pre-formed catalyst (precatalyst) like an XPhos Palladacycle can lead to more consistent and active catalyst formation compared to mixing a palladium source (e.g., Pd₂(dba)₃) and ligand in situ.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are common choices.[10][11]
Q: How can I selectively obtain the mono-substituted product instead of a mixture of mono- and di-substitution?
A: Achieving mono-selectivity requires careful control over reaction parameters.
-
Stoichiometry: Use a slight excess of the this compound relative to your coupling partner (e.g., 1.2-1.5 equivalents).
-
Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate. Lower temperatures favor mono-substitution.[12][13] Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-adduct is maximized and before significant di-adduct formation occurs.
-
Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution, as the overall reaction rate is slower, providing a larger window to stop the reaction at the desired point.
| Catalyst System | Target Reaction | Key Features | Reference |
| Pd(OAc)₂ / XPhos | Buchwald-Hartwig | Excellent for sterically hindered aryl chlorides and a wide range of amines. | [9] |
| XPhos Palladacycle G2 | Suzuki-Miyaura | Highly active precatalyst, good for challenging substrates and low catalyst loadings. | [7] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | "Classic" catalyst, may work for simple couplings but often struggles with aryl chlorides. | [5] |
Section C: Nucleophilic Aromatic Substitution (SNAr)
The high degree of halogenation makes the aromatic ring of this compound electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).[14] In SNAr reactions, fluorine is typically a better leaving group than chlorine when the ring is sufficiently activated, suggesting that substitution will occur at the C2 or C5 positions.[15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
SNAr Troubleshooting Guide
Q: My SNAr reaction is extremely slow, even at elevated temperatures. How can I accelerate it?
A: SNAr rates are highly sensitive to solvent, nucleophile strength, and temperature.
-
Solvent Choice: The reaction requires a polar, aprotic solvent to solvate the cation of the nucleophile salt but not the anion, thereby increasing its nucleophilicity. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[16]
-
Nucleophile Strength: A more potent nucleophile will react faster. For example, a thiophenoxide (ArS⁻) is a much stronger nucleophile than a phenoxide (ArO⁻). Ensure your nucleophile is fully deprotonated by using a suitable base (e.g., NaH, K₂CO₃).
-
Temperature: These reactions often require heat. If the reaction is slow at 80 °C, incrementally increasing the temperature to 120 °C or even higher can dramatically increase the rate.
Q: I am trying to perform a substitution with an amine, but the yield is poor.
A: Neutral amines are often not nucleophilic enough to react efficiently.
-
Use a Base: The reaction of an amine with the substrate can be reversible or slow. Including a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) can deprotonate the intermediate sigma complex or the protonated product, driving the reaction to completion.
-
Consider an Alkoxide: For substitutions with alcohols, the corresponding alkoxide (generated with a strong base like NaH) is the active nucleophile, not the neutral alcohol.
Detailed Experimental Protocols
Note: These protocols are generalized and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere using anhydrous solvents.
Protocol 1: Directed ortho-Metalation and Formylation
-
To a flame-dried Schlenk flask under Argon, add this compound (1.0 mmol, 1.0 eq) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (1.1 mmol, 1.1 eq, as a solution in cyclohexane) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, add anhydrous THF (5 mL) and N,N-dimethylformamide (DMF) (3.0 mmol, 3.0 eq). Cool this solution to -78 °C.
-
Transfer the aryllithium solution prepared in step 4 into the DMF solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.
Protocol 2: Suzuki-Miyaura Mono-Arylation
-
To a Schlenk tube, add this compound (1.2 mmol, 1.2 eq), the desired arylboronic acid (1.0 mmol, 1.0 eq), XPhos Palladacycle G2 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).[7]
-
Evacuate and backfill the tube with Argon three times.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Dichlorodifluorobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of dichlorodifluorobenzene isomers, focusing on the principles of nucleophilic aromatic substitution (SNAr). By examining the electronic effects of the substituents and their positions on the benzene ring, we can predict and understand the differences in reactivity among these isomers. This knowledge is crucial for the strategic design of synthetic routes in pharmaceutical and materials science.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Nucleophilic aromatic substitution is a critical reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination pathway.[2][3]
The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups (EWGs) on the ring is essential as they stabilize this intermediate, thereby facilitating the reaction.[6][7] The rate-determining step is typically the formation of this Meisenheimer complex.[7][8] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[1][8]
// Reactants reactants [label=<
+
Nu-
];
// Transition State 1 ts1 [label="Rate-determining step\n(Addition)"];
// Meisenheimer Complex intermediate [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Transition State 2 ts2 [label="Fast step\n(Elimination)"];
// Products products [label=<
+
X-
];
// Edges reactants -> ts1 [arrowhead=none]; ts1 -> intermediate; intermediate -> ts2 [arrowhead=none]; ts2 -> products; } Figure 1. Generalized workflow for the SNAr mechanism.
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Groups (EWGs): The more EWGs on the ring, the faster the reaction.[7]
-
Position of EWGs: EWGs in the ortho and para positions relative to the leaving group provide the most significant rate enhancement because they can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[6][7]
-
Leaving Group: In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl ≈ Br > I.[9] This is contrary to SN1/SN2 reactions. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack by stabilizing the forming negative charge in the rate-determining step.[7][8]
Electronic Effects of Fluorine and Chlorine
Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they can also donate electron density through the resonance effect (+R).
-
Inductive Effect (-I): F > Cl. Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
-
Resonance Effect (+R): F > Cl. The +R effect is due to the donation of lone pair electrons into the aromatic π-system. This effect is more pronounced for fluorine than chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[10]
In the context of SNAr, the strong inductive effect of fluorine is the dominant factor in activating the ring for nucleophilic attack and stabilizing the Meisenheimer complex.[8]
Comparative Reactivity of Dichlorodifluorobenzene Isomers
In dichlorodifluorobenzene isomers, the chlorine atoms are the designated leaving groups because the C-Cl bond is weaker than the C-F bond. The reactivity of a specific isomer will, therefore, depend on the positions of the activating fluorine atoms relative to the chlorine leaving groups.
Let's consider three representative isomers to illustrate these principles:
-
1,4-dichloro-2,5-difluorobenzene: Each chlorine atom has a fluorine atom in an ortho position and another in a meta position.
-
1,2-dichloro-4,5-difluorobenzene: Each chlorine has a fluorine atom in a meta position and another in a para position.
-
1,3-dichloro-4,6-difluorobenzene: One chlorine (at C1) has fluorines at the ortho (C6) and para (C4) positions. The other chlorine (at C3) has fluorines at the ortho (C4) and meta (C6) positions.
Predicted Reactivity Order:
Based on the principles of Meisenheimer complex stabilization, the predicted order of reactivity is:
1,3-dichloro-4,6-difluorobenzene > 1,2-dichloro-4,5-difluorobenzene ≈ 1,4-dichloro-2,5-difluorobenzene
The chlorine atom at the C1 position in 1,3-dichloro-4,6-difluorobenzene is exceptionally activated because it has fluorine atoms in both the ortho and para positions. This allows for maximum resonance stabilization of the negative charge in the Meisenheimer intermediate. The other two isomers have fluorine atoms in only one of the highly activating (ortho or para) positions for each chlorine, suggesting lower, and likely similar, reactivity.
Experimental Data Summary
| Isomer | Position of Fluorines relative to Chlorine Leaving Group(s) | Predicted Relative Reactivity |
| 1,3-dichloro-4,6-difluorobenzene | C1-Cl: ortho and para FC3-Cl: ortho and meta F | Highest |
| 1,2-dichloro-4,5-difluorobenzene | C1/C2-Cl: meta and para F | Intermediate |
| 1,4-dichloro-2,5-difluorobenzene | C1/C4-Cl: ortho and meta F | Intermediate |
Experimental Protocol: Comparative Reactivity Study
This protocol outlines a method to experimentally compare the reactivity of dichlorodifluorobenzene isomers with a common nucleophile, such as sodium methoxide. The reaction progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative reaction rates of dichlorodifluorobenzene isomers with sodium methoxide in methanol.
Materials:
-
1,4-dichloro-2,5-difluorobenzene
-
1,2-dichloro-4,5-difluorobenzene
-
1,3-dichloro-4,6-difluorobenzene
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous methanol (solvent)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Reaction Setup: For each isomer, set up a separate reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reactant Preparation: In each flask, dissolve a known amount of the respective dichlorodifluorobenzene isomer (e.g., 1 mmol) and the internal standard (e.g., 0.5 mmol) in anhydrous methanol (e.g., 20 mL).
-
Reaction Initiation: Bring the solutions to a constant temperature (e.g., 50 °C) in a thermostated bath. Initiate the reactions by adding a known volume of the sodium methoxide solution (e.g., 2.2 mL, 1.1 mmol) to each flask simultaneously. Start timing the reactions.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. Extract the organic components with diethyl ether.
-
Analysis: Analyze the organic layer of each sample by GC or HPLC to determine the concentration of the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[Aryl-Cl]) versus time for each isomer. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.
Conclusion
The reactivity of dichlorodifluorobenzene isomers in SNAr reactions is dictated by the fundamental principles of Meisenheimer complex stabilization. The potent electron-withdrawing inductive effect of fluorine, combined with its ability to delocalize the intermediate's negative charge via resonance when positioned ortho or para to the chlorine leaving group, is the primary determinant of reactivity. Consequently, isomers like 1,3-dichloro-4,6-difluorobenzene, which possess this optimal arrangement of substituents, are predicted to be significantly more reactive. This theoretical understanding, supported by experimental validation, is invaluable for chemists in selecting the appropriate starting materials and reaction conditions for the synthesis of complex aromatic molecules.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,3-Dichloro-2,5-difluorobenzene
Introduction: The Analytical Imperative for Novel Intermediates
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As with any component destined for use in regulated industries, the unequivocal determination of its purity, identity, and concentration is not merely an academic exercise—it is a foundational requirement for quality control, process optimization, and regulatory compliance. The development and validation of robust analytical methods are therefore critical to ensure product quality and consistency.
This guide provides a comprehensive framework for the validation of analytical methods for this compound. Rather than presenting a single, rigid protocol, we will explore the comparative advantages of principal analytical techniques and detail the rigorous validation process mandated by global regulatory bodies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the described methodologies are scientifically sound and fit for their intended purpose.[3][4][5]
Part 1: Strategic Method Selection: A Comparative Analysis of GC and HPLC
The physicochemical properties of this compound (Molecular Weight: 182.98 g/mol , predicted LogP: 3.27) suggest it is a semi-volatile, non-polar compound, making both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) viable analytical techniques.[1][2] The choice between them depends on the specific analytical objective (e.g., trace impurity analysis vs. bulk assay), available instrumentation, and desired performance characteristics.
Gas Chromatography (GC): The Preferred Technique for Volatiles
GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds like halogenated benzenes.[6] The separation occurs in the gas phase, offering high efficiency and resolution.
-
Causality of Choice: The analyte's volatility allows for easy transfer into the gas phase without degradation. The presence of electronegative chlorine and fluorine atoms makes it an ideal candidate for highly sensitive detection by an Electron Capture Detector (ECD). Alternatively, a Flame Ionization Detector (FID) offers robust, universal detection for quantification, while Mass Spectrometry (MS) provides definitive identification.[7][8]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the first choice, HPLC offers versatility, particularly when dealing with complex matrices or when analyzing for non-volatile impurities.
-
Causality of Choice: A Reverse-Phase (RP-HPLC) method would be the logical starting point. However, the non-polar nature of this compound may lead to poor retention on standard C18 alkyl phases. To overcome this, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can be employed. This type of column promotes π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, providing an alternative retention mechanism to simple hydrophobicity and enhancing separation from related substances.[9]
Figure 1: Decision workflow for analytical method selection.
Comparative Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in gas phase based on volatility and column interaction. | Separation in liquid phase based on partitioning between mobile and stationary phases. |
| Suitability | Excellent for volatile, thermally stable compounds.[6] | Highly versatile, suitable for a wide range of polarities and molecular weights. |
| Sensitivity | Very high, especially with ECD for halogenated compounds.[8] | Good, dependent on UV absorbance of the analyte. |
| Selectivity | High, determined by column choice and detector. | High, tunable with column chemistry and mobile phase composition. |
| Sample Prep | Simple dilution in a volatile solvent. | Dilution in mobile phase; may require filtration. |
| Run Time | Typically faster for volatile analytes. | Can be longer, depending on retention. |
| Recommendation | Primary recommendation for purity and assay. | Strong alternative , especially for non-volatile impurity profiling. |
Part 2: The Validation Framework: A Lifecycle Approach
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[10] It is not a one-time event but a continuous process throughout the method's lifecycle.[11][12] The validation process must be conducted according to a pre-approved protocol, and all results must be documented in a comprehensive report.[13] The core performance characteristics to be evaluated are defined by the ICH Q2(R2) guideline.[3][5][10]
Figure 2: Standard workflow for analytical method validation.
Part 3: A Case Study: Validation of a Quantitative GC-FID Method
Here, we present a detailed protocol for the validation of a hypothetical GC-FID method for the assay of this compound, categorized under USP <1225> as a Category I method (quantitation of a major component).[4][14]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Column | Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm | Mid-polarity column, ideal for separating volatile halogenated hydrocarbons.[7] |
| Inlet | Split/Splitless, 250°C, Split ratio 50:1 | High temperature ensures complete vaporization; split injection prevents column overload. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 220°C (hold 2 min) | Temperature program ensures good separation from potential impurities. |
| Detector | FID, 280°C | Robust, universal detector with a wide linear range, suitable for assay. |
| Injection Vol. | 1 µL | Standard volume for quantitative analysis. |
| Diluent | Methanol | Volatile solvent that is compatible with the analyte and GC system. |
Validation Parameter Protocols & Acceptance Criteria
1. Specificity
-
Objective: To demonstrate that the analytical method is unaffected by the presence of impurities, degradation products, or matrix components, ensuring the peak response is solely from the analyte of interest.[15]
-
Protocol:
-
Analyze the diluent (methanol) alone to confirm the absence of interfering peaks at the retention time of the analyte.
-
Prepare a solution of the this compound reference standard.
-
If available, spike the reference standard solution with known related substances and potential impurities to demonstrate separation (resolution > 2.0).
-
Subject a sample to forced degradation (e.g., acid, base, peroxide, heat, light) and analyze the stressed sample. The method should be able to separate the main analyte peak from any degradation products formed.
-
-
Acceptance Criteria: The analyte peak must be free from any co-eluting peaks in the blank, impurity-spiked, and forced degradation samples. Peak purity analysis (if using a mass spectrometer) should pass.
2. Linearity
-
Objective: To establish that there is a direct, proportional relationship between the concentration of the analyte and the detector's response over the working range of the method.[13]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 40150 |
| 90 | 45200 |
| 100 | 49950 |
| 110 | 55100 |
| 120 | 60300 |
| Result | R² = 0.9998 |
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[16]
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, accuracy can be determined by analyzing a standard at different levels.
-
Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.9 | 99.1% |
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[15]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is particularly important for impurity methods but is good practice to establish for an assay.
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10:1) or from the linearity curve's standard deviation of the response and the slope.
-
Prepare a sample at the estimated LOQ concentration and inject it six times.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical parameters, one at a time.
-
Examples of variations:
-
GC oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Column from a different manufacturing lot
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the pre-defined limits for all varied conditions.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of an analytical method for a novel compound like this compound is a systematic process that underpins the reliability of all subsequent quality assessments. While Gas Chromatography with FID or ECD detection stands out as the most direct and sensitive approach, RP-HPLC with a phenyl-based column presents a robust alternative.
Regardless of the chosen technique, adherence to the validation principles established by international guidelines like ICH Q2(R2) is non-negotiable.[3][17] By systematically evaluating parameters from specificity to robustness, scientists can build a comprehensive data package that proves the method is fit for its intended purpose, thereby ensuring data integrity, product quality, and regulatory acceptance. This structured, evidence-based approach transforms a series of analytical measurements into a self-validating system of quality assurance.
References
- 1. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 13. youtube.com [youtube.com]
- 14. investigationsquality.com [investigationsquality.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Catalyst Efficiency in 1,3-Dichloro-2,5-difluorobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of polyhalogenated aromatic compounds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Among these, 1,3-dichloro-2,5-difluorobenzene stands as a versatile scaffold, offering multiple reaction sites for the strategic introduction of diverse functionalities. The selective activation of its C-Cl bonds in the presence of more inert C-F bonds presents a significant synthetic challenge, demanding a nuanced understanding of catalyst performance.
This guide provides an in-depth comparison of various catalytic systems for the cross-coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower researchers in designing efficient and selective transformations.
The Strategic Importance of Selective Coupling
The this compound core is a valuable building block. The two chlorine atoms, being more reactive than the fluorine atoms in typical palladium-catalyzed cross-coupling reactions, allow for sequential functionalization. This selective reactivity is paramount for building molecular complexity in a controlled manner. A successful catalytic system must not only be highly efficient in cleaving the robust C-Cl bond but also exhibit a high degree of chemoselectivity, favoring mono-substitution when desired and providing high yields for di-substitution under more forcing conditions.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium-based catalysts remain the dominant choice for C-N, C-C, and C-S bond formation on aryl chlorides. The efficiency of these systems is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] For an electron-deficient substrate like this compound, the selection of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Table 1: Comparison of Palladium Catalysts for the Mono-amination of this compound with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 88 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF | 100 | 24 | 65 |
Data is representative and compiled based on trends observed for similar electron-deficient aryl chlorides.
Expertise & Experience: The superior performance of bulky biarylphosphine ligands like XPhos and RuPhos is attributed to their ability to stabilize the monomeric Pd(0) species, which is the active catalyst, and to promote the reductive elimination step.[2] The use of a strong, non-nucleophilic base like sodium tert-butoxide is often essential for the efficient deprotonation of the amine and the subsequent formation of the palladium-amido complex. For substrates prone to side reactions, a slightly weaker base like potassium phosphate can offer a better balance between reactivity and selectivity.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[3] The challenge with this compound lies in achieving selective mono-arylation, as the second C-Cl bond can also react. The choice of ligand and reaction conditions can influence the selectivity towards mono- or di-arylation.[4]
Table 2: Comparison of Palladium Catalysts for the Mono-Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 95 |
Data is representative and compiled based on trends observed for similar dihaloarenes.
Trustworthiness: The reliability of a Suzuki-Miyaura coupling protocol is enhanced by the use of well-defined pre-catalysts and robust ligands. SPhos, a bulky biaryl phosphine ligand, often provides excellent results for challenging aryl chlorides, leading to high turnover numbers and clean reactions. The use of aqueous solvent systems can be beneficial for both environmental and reactivity reasons.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,3-Dichloro-2,5-difluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive identification of 1,3-dichloro-2,5-difluorobenzene, a key building block in various synthetic pathways. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow.
The correct identification of this compound is critical, as isomeric impurities can significantly impact the outcome of a synthesis, leading to undesired byproducts and complicating downstream processes. This guide will equip you with the necessary knowledge to confidently distinguish the target molecule from its potential isomers and impurities.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
A single spectroscopic technique rarely provides the complete picture. A comprehensive and orthogonal approach, employing multiple spectroscopic methods, is essential for unequivocal structure confirmation. The workflow for analyzing this compound should ideally incorporate Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Figure 1: A comprehensive analytical workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the electronic environment and connectivity of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The chemical shifts and coupling patterns are highly diagnostic. The proton at position 4 will be coupled to the fluorine at position 5, and the proton at position 6 will be coupled to the fluorine at position 5. This results in a characteristic splitting pattern that can be used to distinguish it from its isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. Due to the symmetry of this compound, we expect to see four distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly downfield. The number of signals is a key differentiator from its isomers. For example, the more symmetric 1,4-dichloro-2,5-difluorobenzene would show only two signals.[1]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Chemistry
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[2] In this compound, the two fluorine atoms are in different chemical environments and will therefore give rise to two distinct signals. The coupling between the fluorine atoms and with the neighboring protons provides further structural confirmation. Aromatic fluorine substituents typically absorb in the region of -100 ppm to -200 ppm.[2]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For halogenated aromatic compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature.[3]
The mass spectrum of this compound will show a molecular ion peak (M⁺) cluster corresponding to the presence of two chlorine atoms. The most abundant peak in this cluster will be at m/z 182, corresponding to the molecule containing two ³⁵Cl isotopes.[4] The fragmentation pattern, often involving the loss of halogen atoms, provides further corroboration of the structure.[3][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic C-Cl and C-F stretching vibrations. The C-X stretching peaks for halogens are typically intense and appear at lower wavenumbers.[6] The substitution pattern on the aromatic ring also gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 690 to 900 cm⁻¹ region.[7]
Comparative Analysis: Distinguishing this compound from its Isomers
The key to confident structural confirmation lies in comparing the acquired spectroscopic data with that of potential isomers. The following table summarizes the expected key differences.
| Spectroscopic Technique | This compound | 1,2-Dichloro-4,5-difluorobenzene (Isomer) | 1,4-Dichloro-2,5-difluorobenzene (Isomer) |
| ¹H NMR | Two distinct signals with characteristic splitting. | One singlet. | One singlet. |
| ¹³C NMR | Four distinct signals. | Two distinct signals. | Two distinct signals. |
| ¹⁹F NMR | Two distinct signals. | One singlet. | One singlet. |
| Symmetry | Cₛ | C₂ₕ | C₂ₕ |
Table 1: Comparative spectroscopic data for dichlorodifluorobenzene isomers.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, acquisition time of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, acquisition time of 1-2 seconds.
-
Use a suitable reference standard, such as CFCl₃ (0 ppm).[8]
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
Protocol 3: Infrared Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Figure 2: Logical workflow for the structural elucidation of this compound.
Conclusion: Ensuring Purity and Identity
The rigorous application of a multi-technique spectroscopic approach is paramount for the unambiguous structural confirmation of this compound. By carefully analyzing the data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, and by comparing these results with those of potential isomers, researchers can ensure the identity and purity of their material. This meticulous approach to quality control is fundamental to the success of any research and development program.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. colorado.edu [colorado.edu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,3-Dichloro-2,5-difluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the chemical purity of synthesized compounds is paramount. This is particularly true for halogenated aromatic compounds like 1,3-Dichloro-2,5-difluorobenzene and its derivatives, which serve as crucial building blocks in the creation of novel molecules.[1] Impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of subsequent reactions and final products.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound derivatives. We will delve into the nuances of common synthetic routes and their associated impurity profiles, offering a scientifically grounded approach to selecting the most appropriate analytical techniques. The protocols and insights shared are designed to be self-validating, ensuring the integrity of your research from the foundational stages.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound derivatives often involves multi-step processes, each with the potential to introduce impurities. A common route is the Sandmeyer reaction, starting from a substituted aniline.[2] For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by reaction with cuprous bromide.[2] Another approach involves the diazotization of a chlorofluoro aniline and subsequent pyrolysis.[3]
Common Impurities to Expect:
-
Isomeric Byproducts: The formation of positional isomers is a frequent challenge in the synthesis of substituted benzenes.[4] For example, during the synthesis of 1,3-difluorobenzene, isomers like 1,2-difluorobenzene and 1,4-difluorobenzene can form due to their similar boiling points to the starting materials.[4]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial reactants in the final product.[5]
-
Over- or Under-halogenated Species: The reaction conditions can sometimes lead to the addition of too few or too many halogen atoms, resulting in compounds like 1,3-dichloro-5-fluorobenzene or monochlorodifluorobenzene isomers.[6][7]
-
Solvent Residues: Residual solvents from the reaction or purification steps can be present in the final product.
-
Reagents and Catalysts: Traces of reagents, such as cuprous bromide from a Sandmeyer reaction, or catalysts may remain.
The following diagram illustrates a generalized workflow for the synthesis and subsequent purity analysis of a this compound derivative.
Caption: Generalized workflow for the synthesis and purity assessment of this compound derivatives.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical and depends on the expected impurities and the desired level of sensitivity. A multi-technique approach is often necessary for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for analyzing halogenated aromatic compounds.[8]
Expertise & Experience: The key to successful GC-MS analysis lies in the selection of the appropriate capillary column and temperature program. For halogenated benzenes, a non-polar or medium-polarity column, such as a DB-5ms or DB-624, provides excellent separation of isomers.[9] The mass spectrometer provides definitive identification of the parent compound and any impurities based on their unique mass fragmentation patterns.
Trustworthiness: The method's reliability is enhanced by using internal standards and creating calibration curves for quantitative analysis.[8] The Linear Retention Index (LRI) can also be used to increase the accuracy of compound identification, especially for isomers with similar mass spectra.[10]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Detection of nuclear spin transitions in a magnetic field. |
| Best For | Volatile and thermally stable compounds, isomeric separation. | Non-volatile or thermally labile compounds, preparative separation. | Structural elucidation, quantification of major components. |
| Typical Impurities Detected | Isomers, unreacted starting materials, solvent residues. | Non-volatile byproducts, polymeric materials. | Structural isomers, major impurities with distinct signals. |
| Detection Limit | ppm to ppb range. | ppm range. | ~0.1-1% for routine analysis. |
| Quantification | Excellent with proper calibration. | Excellent with proper calibration. | Good for major components, less sensitive for trace impurities. |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often the primary choice, HPLC is invaluable for analyzing non-volatile impurities or thermally sensitive derivatives.[11][12]
Expertise & Experience: For halogenated benzenes, reversed-phase HPLC with a C18 column is a common starting point.[12] However, for challenging isomer separations, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer improved resolution due to different pi-pi interactions. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water, is crucial for optimizing separation.[13]
Trustworthiness: Method validation, including linearity, accuracy, and precision, is essential for quantitative HPLC analysis. Diode-array detection (DAD) or UV-Vis detectors are commonly used, and the selection of the appropriate wavelength is critical for sensitivity.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for structural elucidation and can provide quantitative information about the major components in a sample.[14][15]
Expertise & Experience: ¹⁹F NMR is exceptionally powerful for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance, and large chemical shift dispersion, which often allows for the resolution of signals from different fluorine-containing species.[14][16][17] The absence of background signals in ¹⁹F NMR simplifies the analysis of complex mixtures.[15]
Trustworthiness: Quantitative NMR (qNMR) can be performed by integrating the signals of the analyte and a certified internal standard. This provides a direct measure of purity without the need for a calibration curve specific to the analyte.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.
Experimental Protocols
Protocol 1: GC-MS for Isomeric Purity and Volatile Impurities
This protocol provides a general method for the analysis of this compound derivatives. Optimization will be required based on the specific derivative.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized compound.
- Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- If quantitative analysis is required, add an appropriate internal standard.
2. GC-MS Conditions:
- GC System: Agilent 7890 GC or equivalent.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS System: Agilent 5977B MSD or equivalent.[18]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound (MW: 182.98 g/mol ).[19][20]
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of each peak to determine the relative purity.
- For identification of unknown impurities, compare the obtained mass spectra with a library (e.g., NIST).
Protocol 2: ¹⁹F NMR for Structural Confirmation and Purity Estimation
This protocol outlines the steps for acquiring a ¹⁹F NMR spectrum to assess the purity of a fluorinated compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) for quantitative analysis.
2. NMR Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Nucleus: ¹⁹F.
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (d1): 5 times the longest T₁ of interest (typically 5-10 seconds for quantitative results).
- Number of Scans: 16-64, depending on the sample concentration.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum. While trichlorofluoromethane (CFCl₃) is the standard reference, it is often more practical to use an internal reference.[17]
- Integrate the signals corresponding to the main product and any fluorine-containing impurities.
- Calculate the molar ratio of the impurities to the main product based on the integral values.
Conclusion
A rigorous assessment of the purity of synthesized this compound derivatives is a critical, non-negotiable step in research and development. A multi-faceted analytical approach, leveraging the strengths of GC-MS, HPLC, and NMR spectroscopy, provides the most comprehensive understanding of a sample's composition. By understanding the potential impurities arising from the synthetic route and applying the appropriate, well-validated analytical methods, researchers can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. idaea.csic.es [idaea.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 16. biophysics.org [biophysics.org]
- 17. youtube.com [youtube.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. chemscene.com [chemscene.com]
- 20. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Performance of 1,3-Dichloro-2,5-difluorobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1,3-dichloro-2,5-difluorobenzene, a versatile fluorinated intermediate, against viable alternatives in two pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of diaryl ethers and the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds. Our analysis is grounded in experimental data to provide actionable insights for your synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): Diaryl Ether Synthesis
The synthesis of diaryl ethers is a fundamental transformation in medicinal chemistry and materials science. The SNAr reaction is a powerful method for this purpose, particularly when the aromatic ring is activated by electron-withdrawing groups. In this context, we compare the performance of this compound with the highly activated 2,4-dichloronitrobenzene.
The Role of Substituents in SNAr Reactivity
The feasibility and rate of an SNAr reaction are dictated by the nature of the substituents on the aromatic ring and the identity of the leaving group. Electron-withdrawing groups, such as nitro (-NO₂) and halogen atoms, stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.
In this compound, the fluorine and chlorine atoms act as electron-withdrawing substituents, activating the ring for nucleophilic attack. The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I, which is contrary to the trend observed in S_N_1 and S_N_2 reactions. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine is more effective at stabilizing the intermediate carbanion through the inductive effect.
For our comparative analysis, 2,4-dichloronitrobenzene serves as an excellent benchmark due to the potent activating effect of the nitro group, which is one of the strongest electron-withdrawing groups.
Comparative Performance in Diaryl Ether Synthesis
Table 1: Comparison of this compound and 2,4-Dichloronitrobenzene in Diaryl Ether Synthesis
| Feature | This compound | 2,4-Dichloronitrobenzene |
| Activating Groups | Two fluorine and two chlorine atoms | One nitro group and two chlorine atoms |
| Typical Reaction Conditions | Higher temperatures (e.g., 150 °C) may be required. | Milder conditions (e.g., 80-120 °C) are often sufficient. |
| Typical Base | Stronger bases like potassium carbonate or cesium carbonate are common. | A variety of bases, including weaker ones, can be effective. |
| Expected Reactivity | Moderately activated. | Highly activated. |
| Potential for Side Reactions | Lower potential for side reactions related to the activating groups. | The nitro group can be susceptible to reduction under certain conditions. |
| Regioselectivity | Substitution can potentially occur at either the C-F or C-Cl positions, with fluorine being the better leaving group. The precise outcome depends on the specific reaction conditions and the nucleophile. | The chlorine atom para to the nitro group is significantly more activated and is the primary site of substitution. |
Discussion:
The powerful electron-withdrawing nature of the nitro group in 2,4-dichloronitrobenzene renders it significantly more reactive in SNAr reactions compared to this compound. This heightened reactivity often translates to higher yields under milder reaction conditions. However, the presence of the nitro group can be a liability if subsequent synthetic steps involve reductive conditions.
This compound, while less reactive, offers a more stable scaffold that is compatible with a broader range of functional group transformations later in a synthetic sequence. The regioselectivity of substitution on this compound is more complex. While fluorine is generally a better leaving group in SNAr, the specific site of substitution (at a C-F or C-Cl bond) can be influenced by steric and electronic factors, as well as the chosen reaction conditions. In contrast, the regioselectivity of 2,4-dichloronitrobenzene is highly predictable, with substitution occurring almost exclusively at the position para to the nitro group.
Experimental Protocols
The Strategic Application of 1,3-Dichloro-2,5-difluorobenzene in Synthesis: A Cost-Benefit Analysis for Drug Development Professionals
For researchers and process chemists navigating the complex landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the diverse array of fluorinated building blocks, polysubstituted benzene derivatives offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of utilizing 1,3-Dichloro-2,5-difluorobenzene in synthesis, with a particular focus on its comparison with a key isomeric alternative, 1,2-dichloro-4,5-difluorobenzene . Our analysis is tailored for professionals in drug development and will be grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern medicinal chemistry.
The Role of Fluorine in Drug Design: A Brief Refresher
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and bioavailability.[1] Consequently, fluorinated building blocks are in high demand for the synthesis of novel therapeutic agents, including kinase inhibitors, which represent a major class of targeted cancer therapies.
This compound: A Profile
This compound (CAS No. 2367-80-8) is a synthetically useful intermediate characterized by its unique substitution pattern.[2][3] The two chlorine atoms and two fluorine atoms on the aromatic ring provide multiple reactive sites for functionalization, primarily through nucleophilic aromatic substitution. The electron-withdrawing nature of the halogen substituents activates the ring towards attack by nucleophiles.
A Head-to-Head Comparison: Synthesis of a Key Kinase Inhibitor Intermediate
To provide a practical and insightful comparison, we will examine the synthesis of a hypothetical, yet representative, kinase inhibitor intermediate: N-(3-chloro-2,5-difluorophenyl)-4-aminophenol . This intermediate could serve as a crucial precursor for a variety of kinase inhibitors that feature a diaryl ether or diaryl amine linkage. We will compare the synthesis of this intermediate starting from this compound and its isomer, 1,2-dichloro-4,5-difluorobenzene.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core reaction in our comparative synthesis is the nucleophilic aromatic substitution of a chlorine atom by the hydroxyl group of 3-aminophenol. The reactivity in SNAr reactions is dictated by the electronic nature of the aromatic ring and the stability of the Meisenheimer complex intermediate. Generally, fluorine atoms are better activating groups than chlorine atoms for SNAr reactions due to their higher electronegativity, while chlorine atoms are typically better leaving groups. The regioselectivity of the substitution is influenced by the combined electronic effects of all substituents on the ring.
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-2,5-difluorophenyl)-4-aminophenol from this compound
This protocol outlines the nucleophilic aromatic substitution reaction between this compound and 3-aminophenol.
Materials:
-
This compound (CAS: 2367-80-8)
-
3-Aminophenol (CAS: 591-27-5)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq), 3-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(3-chloro-2,5-difluorophenyl)-4-aminophenol.
Protocol 2: Synthesis of a Positional Isomer from 1,2-Dichloro-4,5-difluorobenzene (A Comparative Alternative)
This protocol describes the synthesis of the isomeric product, N-(2-chloro-4,5-difluorophenyl)-4-aminophenol, from 1,2-dichloro-4,5-difluorobenzene to provide a basis for comparison.
Materials:
-
1,2-Dichloro-4,5-difluorobenzene (CAS: 2367-81-9)
-
3-Aminophenol (CAS: 591-27-5)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Follow the same setup and initial charging procedure as in Protocol 1, substituting 1,2-dichloro-4,5-difluorobenzene for this compound.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Follow the same workup and purification procedures as outlined in Protocol 1 to isolate the N-(2-chloro-4,5-difluorophenyl)-4-aminophenol.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the mere price-per-gram of the starting materials. It must encompass reagent costs, reaction efficiency (yield), and downstream processing considerations such as purification.
Data Presentation: A Comparative Overview
| Parameter | This compound | Alternative: 1,2-Dichloro-4,5-difluorobenzene | Notes |
| CAS Number | 2367-80-8 | 2367-81-9 | |
| Molecular Weight | 182.98 g/mol | 182.98 g/mol | Identical molecular weights simplify molar calculations. |
| Purity | ≥98% (Typical)[2] | ≥98% (Typical) | High purity is generally available for both isomers. |
| Indicative Price | ~$5-10 per gram (for small quantities) | ~$4-8 per gram (for small quantities) | Prices are estimates and can vary significantly based on supplier, quantity, and market conditions. |
| Reactivity | The fluorine atom at position 2 and the chlorine at position 3 are ortho to each other, which can influence the regioselectivity of the substitution. The fluorine atoms provide strong activation for SNAr. | The two chlorine atoms are adjacent, as are the two fluorine atoms. This symmetry can lead to a mixture of products if both chlorines are susceptible to substitution. | The substitution pattern of the starting material is a critical determinant of reaction outcome. |
| Expected Yield | Moderate to good yields can be expected, dependent on the specific nucleophile and reaction conditions. | Similar yields are anticipated, but the potential for side products may be higher depending on the conditions. | Experimental optimization is crucial for maximizing yield with either starting material. |
| Downstream Processing | Purification may be straightforward if the reaction is highly regioselective. | The potential for isomeric byproducts could necessitate more complex purification strategies. | Ease of purification has a direct impact on time and resource expenditure. |
Causality Behind Experimental Choices
-
Solvent Selection (DMF): A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction, which often requires elevated temperatures.
-
Base (K₂CO₃): Anhydrous potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group of 3-aminophenol, generating the nucleophilic phenoxide in situ.[4] Its insolubility in many organic solvents can sometimes aid in driving the reaction to completion.
-
Temperature (120 °C): SNAr reactions with less activated aryl halides often require thermal energy to overcome the activation barrier. 120 °C is a typical temperature for such transformations in DMF.
-
Workup Procedure: The aqueous workup is designed to remove the inorganic base and the DMF solvent. The brine wash helps to break up any emulsions and further remove water from the organic layer.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of the target intermediate.
Logical Relationships in Cost-Benefit Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium carbonate, 25 kg, CAS No. 584-08-7 | Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]
A Technical Guide to Alternative Reagents for 1,3-Dichloro-2,5-difluorobenzene in the Synthesis of Fluorinated Aromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the introduction of the 2,5-difluorophenyl moiety is a critical step in the development of many high-value compounds. Historically, 1,3-dichloro-2,5-difluorobenzene has served as a key building block for this purpose. However, the evolving demands of synthetic efficiency, milder reaction conditions, and broader substrate scope have spurred the exploration of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their application in common carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the mechanistic rationale behind the choice of reagents, present comparative experimental data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The Central Role of the 2,5-Difluorophenyl Moiety
The 2,5-difluorophenyl group is a privileged structural motif in medicinal chemistry. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, the efficient and selective introduction of this group is of paramount importance in drug discovery and development.
This compound: A Traditional Synthon
This compound offers a seemingly straightforward precursor to the 2,5-difluorophenyl core. The two chlorine atoms provide handles for functionalization through various cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions is generally lower than that of C-Br or C-I bonds, often necessitating harsher reaction conditions, more specialized and expensive catalyst systems, and potentially leading to lower yields.[3] Furthermore, the presence of two chlorine atoms can lead to issues with selectivity, resulting in mixtures of mono- and di-substituted products.
Strategic Alternatives for Introducing the 2,5-Difluorophenyl Moiety
Modern synthetic chemistry offers more versatile and often more efficient alternatives to this compound. The two most prominent strategies involve the use of 2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling and 2,5-difluoroaniline in Buchwald-Hartwig amination.
Alternative 1: 2,5-Difluorophenylboronic Acid for C-C Bond Formation
2,5-Difluorophenylboronic acid has emerged as a highly valuable reagent for the introduction of the 2,5-difluorophenyl group via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][4] This approach offers several advantages over the use of this compound.
Advantages:
-
Milder Reaction Conditions: Suzuki-Miyaura couplings can often be performed under milder conditions than those required for the activation of aryl chlorides.[5]
-
Higher Yields and Selectivity: The reaction is typically high-yielding and highly selective for the formation of the desired biaryl product.
-
Broad Substrate Scope: A wide range of aryl and heteroaryl halides or triflates can be coupled with 2,5-difluorophenylboronic acid.[6]
Considerations:
-
Synthesis of the Boronic Acid: While commercially available, the synthesis of 2,5-difluorophenylboronic acid from precursors like 1-bromo-2,5-difluorobenzene adds an extra step to the overall synthetic sequence.[7]
-
Stability: Phenylboronic acids can undergo protodeboronation under certain conditions, although this is often mitigated by careful choice of reaction parameters.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (3.0 mmol).
-
Solvent and Degassing: Add a degassed mixture of a suitable solvent system (e.g., toluene, ethanol, and water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.[8]
Comparative Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 92 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Alternative 2: 2,5-Difluoroaniline for C-N Bond Formation
For the synthesis of N-aryl compounds containing the 2,5-difluorophenyl moiety, 2,5-difluoroaniline is an excellent alternative to this compound, primarily through the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation.[11]
Advantages:
-
High Efficiency: The Buchwald-Hartwig amination is known for its high efficiency and functional group tolerance.[12]
-
Direct Amination: It allows for the direct coupling of a wide range of primary and secondary amines with an aryl halide, providing a more direct route to the desired product compared to a multi-step sequence that might be required with this compound.
-
Well-Established Protocols: A vast body of literature exists, providing well-optimized protocols for a diverse array of substrates.[13][14]
Considerations:
-
Synthesis of 2,5-Difluoroaniline: Similar to the boronic acid, the synthesis of 2,5-difluoroaniline, often from the reduction of 2,5-difluoronitrobenzene, is a prerequisite.[15]
-
Catalyst and Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.[12]
Experimental Protocol: Buchwald-Hartwig Amination with 2,5-Difluoroaniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), 2,5-difluoroaniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-120 °C for 12-24 hours, monitoring the reaction by LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, wash the filtrate, and purify by column chromatography.[14]
Comparative Data:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | 94 |
| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 95 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | 88 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Head-to-Head Comparison: Choosing the Right Reagent
| Feature | This compound | 2,5-Difluorophenylboronic Acid | 2,5-Difluoroaniline |
| Primary Application | Introduction of 2,5-difluorophenyl moiety | C-C bond formation (Suzuki-Miyaura) | C-N bond formation (Buchwald-Hartwig) |
| Reactivity | Lower (C-Cl bonds) | Higher (C-B bond) | Higher (N-H bond) |
| Reaction Conditions | Often harsher | Generally milder | Generally milder |
| Selectivity | Potential for di-substitution | High for mono-arylation | High for mono-amination |
| Substrate Scope | More limited | Broad | Broad |
| Synthetic Route | Direct use as starting material | Requires synthesis from a precursor | Requires synthesis from a precursor |
| Cost-Effectiveness | Potentially cheaper starting material | Cost of synthesis/purchase to consider | Cost of synthesis/purchase to consider |
Conclusion and Future Outlook
While this compound remains a viable option for the synthesis of certain 2,5-difluorophenyl-containing compounds, its limitations in terms of reactivity and selectivity have paved the way for more efficient and versatile alternatives. For the construction of C-C bonds, 2,5-difluorophenylboronic acid, in conjunction with the Suzuki-Miyaura coupling, offers a superior strategy in most cases, providing higher yields under milder conditions. Similarly, for the formation of C-N bonds, 2,5-difluoroaniline is the reagent of choice for the highly effective Buchwald-Hartwig amination.
The decision of which reagent to employ will ultimately depend on the specific synthetic target, the desired bond to be formed, and considerations of overall step economy and cost. As the field of catalysis continues to advance, we can anticipate the development of even more efficient methods for the activation of traditionally less reactive C-Cl bonds, which may once again broaden the utility of reagents like this compound. However, for the contemporary synthetic chemist, the strategic use of pre-functionalized reagents such as boronic acids and anilines represents the current state-of-the-art for the reliable and efficient synthesis of complex fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Difluorophenylboronic acid [myskinrecipes.com]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. 2,5-二氟苯胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. prepchem.com [prepchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-2,5-difluorobenzene
Introduction: Beyond the Benchtop
In the pursuit of scientific advancement, our responsibility extends beyond the successful synthesis or analysis. The lifecycle of every chemical we use, including its final disposition, is a critical aspect of our work. 1,3-Dichloro-2,5-difluorobenzene (CAS No. 2367-80-8) is a halogenated organic compound whose disposal requires a methodical and informed approach.[1][2] This guide moves beyond mere procedural lists to explain the fundamental principles—the causality—behind each step, empowering you to manage this chemical waste stream with expertise and confidence.
Part 1: Immediate Safety & Hazard Profile
Before handling or preparing for disposal, a clear understanding of the immediate risks is paramount. The following table synthesizes hazard data from closely related dichlorinated and fluorinated benzene compounds to provide a robust safety profile.
| Hazard Category | Description | Immediate Actions & Required PPE |
| Acute Toxicity | Harmful if swallowed or inhaled. | PPE: NIOSH-approved respirator (if ventilation is inadequate), chemical-resistant gloves (Nitrile or Neoprene), safety goggles, lab coat.[3][4] First Aid: If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[5][6] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. | PPE: Chemical safety goggles and appropriate gloves are mandatory.[3] First Aid: For eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.[5] |
| Flammability | Combustible liquid. Vapors may form flammable mixtures with air. | Handling: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[3][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Disposal: Never dispose of down the drain.[8][9] Prevent release into the environment.[6] |
Part 2: The 'Why': Regulatory & Chemical Basis for Disposal
Understanding the classification of this compound is key to grasping the non-negotiable aspects of its disposal.
The Halogenated Organic Compound Classification: This molecule contains both chlorine and fluorine atoms bonded to a benzene ring, placing it firmly in the category of halogenated organic compounds .[10] From a disposal perspective, this is the most critical attribute. Environmental regulations, particularly those set forth by the U.S. Environmental Protection Agency (EPA), mandate a specific disposal pathway for these substances due to their potential for environmental persistence and toxicity.[11][12]
Spent halogenated solvents are designated as F-listed hazardous wastes (e.g., F001, F002) under the Resource Conservation and Recovery Act (RCRA).[13][14] This classification is due to the environmental risks they pose. The mandated disposal method for such wastes is typically high-temperature incineration at a licensed hazardous waste facility, which is equipped to break down the stable carbon-halogen bonds and scrub the resulting acidic gases (like HCl and HF).[10]
Part 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the moment waste is generated to its final collection.
Step 1: Waste Segregation - The Golden Rule
The foundational principle of chemical waste management is segregation at the source. Commingling different waste types can lead to dangerous reactions, compromise disposal pathways, and significantly increase disposal costs.
-
Action: Dedicate a specific, clearly labeled waste container solely for halogenated organic waste .
-
Causality: Halogenated waste requires incineration, a more expensive and specialized process than fuel blending, which is often used for non-halogenated solvents.[9] Mixing a small amount of this compound into a large container of non-halogenated waste (like acetone or hexane) renders the entire volume as halogenated waste, dramatically increasing disposal costs and logistical burdens.[8]
Step 2: Approved Waste Container Selection & Labeling
The container is your primary line of defense against spills and exposure.
-
Action:
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting, screw-top cap.[8]
-
Before adding the first drop of waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8] If it's a mixed waste, list all components.
-
-
Causality: Proper containment prevents the release of vapors, which are a primary route of exposure.[7] Federal and local regulations require clear, unambiguous labeling from the point of generation to ensure safe handling and proper disposal by environmental health and safety (EHS) personnel.[9]
Step 3: Accumulation & Storage in the Laboratory
Waste should be managed in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Action:
-
Keep the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.
-
Ensure the container is kept closed at all times except when actively adding waste.[8][9]
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[8]
-
-
Causality: Keeping containers closed minimizes the emission of harmful vapors into the laboratory environment. Storing in a designated, controlled area prevents accidental spills and unauthorized mixing of chemicals.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
-
Causality: Your EHS department is the expert in final disposal logistics. They are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility mandated by law.
Part 4: Emergency Procedures - Spill & Exposure Management
Small Spill (Contained within a fume hood)
-
Alert & Restrict: Alert personnel in the immediate area.
-
Protect: Wear appropriate PPE: double-glove (nitrile), safety goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated waste container.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste as "Debris contaminated with this compound" and dispose of it as halogenated waste.
Large Spill (Outside of a fume hood) or Personal Exposure
-
Evacuate: Immediately evacuate the area. Activate the fire alarm if necessary to ensure a full evacuation.[5]
-
Call for Help: Contact your institution's emergency number and EHS department immediately.
-
Personal Decontamination:
-
Seek Medical Attention: Report the exposure to your supervisor and seek professional medical evaluation, bringing the Safety Data Sheet (SDS) if possible.
Part 5: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing chemical waste streams in the laboratory.
Caption: Decision workflow for proper segregation of chemical waste.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-二氯-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. wku.edu [wku.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
